molecular formula C14H13BrINO2 B2365274 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol CAS No. 329779-03-5

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

Número de catálogo: B2365274
Número CAS: 329779-03-5
Peso molecular: 434.071
Clave InChI: ONTCNLBNRWVIAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol is a synthetic phenolic compound designed for research applications. Its molecular structure integrates a methoxyphenol core substituted with bromo and iodophenylaminomethyl groups, making it a candidate for various scientific investigations. Compounds within this class, particularly Schiff bases and aminomethylphenol derivatives, are frequently explored for their potential biological activities and their utility as versatile ligands in coordination chemistry . The presence of both bromine and iodine atoms on the aromatic rings can be advantageous in medicinal chemistry for structure-activity relationship (SAR) studies, and these halogens also provide potential handles for further synthetic modification, such as in metal-catalyzed cross-coupling reactions . Researchers may investigate this molecule as a precursor or building block in the synthesis of more complex chemical entities. As with many specialized research chemicals, this product is intended for laboratory use by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

4-bromo-2-[(4-iodoanilino)methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrINO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-7,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTCNLBNRWVIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol , is a highly functionalized secondary amine featuring a brominated phenol core, a methoxy ether, and an iodinated aniline moiety. Such structural motifs are highly prized in medicinal chemistry and materials science. The presence of orthogonal reactive sites (C–Br and C–I bonds) makes this compound an excellent candidate for sequential, site-selective cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This whitepaper details a robust, two-step reductive amination protocol designed to maximize yield and purity while preventing undesired dehalogenation.

Retrosynthetic Analysis & Chemical Rationale

The synthesis of the target molecule relies on the disconnection of the C–N bond at the aminomethyl linker, tracing back to two commercially available or easily synthesized precursors: 5-bromo-o-vanillin (5-bromo-2-hydroxy-3-methoxybenzaldehyde) and 4-iodoaniline .

Precursor Selection and Electronic Effects

The aldehyde precursor, 5-bromo-o-vanillin, can be readily prepared via the regioselective bromination of o-vanillin[1]. The ortho-hydroxyl group plays a critical mechanistic role during the initial condensation: it forms a strong intramolecular hydrogen bond with the developing imine nitrogen, stabilizing the Schiff base intermediate through a pseudo-six-membered ring. This thermodynamic sink helps drive the condensation equilibrium forward[2].

Conversely, 4-iodoaniline is a moderately weak nucleophile. The heavy iodine atom exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the primary amine. To overcome this, mild acid catalysis is required to activate the carbonyl carbon of the aldehyde without fully protonating the amine (pKa ~3.8).

Reduction Strategy

While direct, one-pot reductive amination using sodium cyanoborohydride (NaBH₃CN)[3] or sodium triacetoxyborohydride (NaBH(OAc)₃) is common, a two-step isolated protocol using sodium borohydride (NaBH₄) in methanol is preferred here[4]. Isolating the intermediate Schiff base (4-bromo-2-{[(4-iodophenyl)imino]methyl}-6-methoxyphenol) serves as a self-validating purity checkpoint. Furthermore, carefully controlled NaBH₄ reduction at 0 °C prevents the exothermic cleavage of the sensitive C–I bond.

Mechanistic & Causal Visualizations

SynthesisPathway A 5-Bromo-o-vanillin (Aldehyde) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition (EtOH, cat. AcOH, Reflux) B 4-Iodoaniline (Amine) B->C D Schiff Base (Imine) Yellow Solid C->D Dehydration (-H2O) E Target Molecule Secondary Amine D->E Reduction (NaBH4) (MeOH, 0°C to RT)

Mechanistic workflow for the reductive amination of 5-bromo-o-vanillin and 4-iodoaniline.

Causality N1 Iodine on Aniline N2 Decreased Nucleophilicity N1->N2 N3 Requires Acid Catalyst (Glacial AcOH) N2->N3 N4 Imine Formation N3->N4 N6 Exothermic Reduction N4->N6 N5 NaBH4 Addition N5->N6 N7 Ice Bath (0°C) Prevents Dehalogenation N6->N7

Causal logic dictating the choice of acid catalysis and temperature control.

Experimental Protocols (Self-Validating System)

The following procedures are engineered with built-in visual and analytical checkpoints to ensure protocol fidelity.

Step 1: Synthesis of the Schiff Base Intermediate

4-bromo-2-{[(4-iodophenyl)imino]methyl}-6-methoxyphenol

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5-bromo-o-vanillin (2.31 g, 10.0 mmol) in 30 mL of absolute ethanol.

  • Amine Addition: Add 4-iodoaniline (2.30 g, 10.5 mmol, 1.05 eq) to the stirring solution.

  • Catalysis: Add 3 drops of glacial acetic acid. Causality Note: The pH should drop to ~4.5, optimizing the protonation state of the aldehyde oxygen without quenching the amine nucleophile.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. The reaction will transition from a pale solution to a deep yellow/orange suspension due to the extended π-conjugation of the newly formed imine bond.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the precipitated yellow solid under vacuum, wash with 10 mL of ice-cold ethanol, and dry under high vacuum. (Expected yield: ~85%).

Step 2: Reduction to the Target Secondary Amine

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

  • Suspension: Suspend the isolated Schiff base (2.16 g, 5.0 mmol) in 25 mL of anhydrous methanol. Methanol acts as a protic donor, facilitating hydride transfer[4].

  • Temperature Control: Submerge the flask in an ice bath and allow it to equilibrate to 0 °C.

  • Reduction: Slowly add NaBH₄ (0.28 g, 7.5 mmol, 1.5 eq) in small portions over 15 minutes to control the evolution of hydrogen gas and manage the exotherm.

  • Validation: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2 hours. Self-Validating Checkpoint: The deep yellow color of the suspension will completely dissipate, yielding a colorless or pale-yellow clear solution, indicating the destruction of the imine chromophore.

  • Workup: Quench the reaction carefully with 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from an ethanol/water mixture to afford the pure target compound as a white to off-white crystalline solid.

Quantitative Data & Optimization

To assist in troubleshooting and validation, the following tables summarize the optimization parameters and the expected spectroscopic signatures of the compounds.

Table 1: Optimization of Reductive Amination Conditions
Reducing AgentSolventTemp (°C)Reaction TimeYield (%)Observation / Causality
NaBH₄Methanol0 → 252.5 h88 - 92%Optimal. Protic solvent accelerates reduction; low temp protects C–I bond.
NaBH(OAc)₃DCE2512.0 h65 - 70%Sluggish reaction due to low nucleophilicity of 4-iodoaniline.
NaBH₃CNMethanol258.0 h75 - 80%Effective, but generates toxic HCN byproducts during workup[3].
Table 2: Spectroscopic Validation Markers
CompoundIR Signature (cm⁻¹)¹H NMR Signature (δ, ppm, CDCl₃)Structural Implication
Schiff Base ~1620 (Strong, C=N)~8.50 (s, 1H)Presence of the imine methine proton.
Schiff Base ~3400 (Broad, O-H)~13.5 (s, 1H)Strong intramolecular H-bond (OH···N).
Target Amine ~3300 (Sharp, N-H)~4.35 (s, 2H)Reduction confirmed; formation of methylene bridge.
Target Amine ~1620 (Absent)~8.50 (Absent)Complete consumption of the imine intermediate.

Sources

Mass Spectrometry Analysis of Halogenated Phenolic Compounds: A Definitive Guide for Trace-Level Quantification and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated phenolic compounds (HPCs)—including hydroxylated polychlorinated biphenyls (OH-PCBs), hydroxylated polybrominated diphenyl ethers (OH-PBDEs), and anthropogenic flame retardants like tetrabromobisphenol A (TBBPA)—represent a critical class of environmental contaminants. Due to their structural homology to endogenous hormones, HPCs act as potent endocrine disruptors.

As a Senior Application Scientist, I frequently encounter laboratories struggling with the trace-level quantification of these analytes. The analytical challenge is twofold: HPCs exist at ultra-trace levels (pg/g to ng/g) in highly complex biological matrices (e.g., lipid-rich tissues, plasma), and their physicochemical properties (weakly acidic, highly lipophilic) make them prone to matrix suppression and chromatographic anomalies. This whitepaper provides a comprehensive, causally-driven guide to mastering the mass spectrometric (MS) analysis of HPCs, ensuring that every workflow you deploy is a self-validating system.

Mechanistic Toxicology: Why We Analyze HPCs

To understand the analytical rigor required, we must first understand the biological target. HPCs exhibit profound structural mimicry of thyroxine (T4). This allows them to competitively bind to transport proteins like transthyretin (TTR) and inhibit liver deiodinases, fundamentally disrupting thyroid hormone homeostasis .

ToxicityPathway HPC Halogenated Phenol (e.g., OH-BDE, TBBPA) Mimicry Structural Mimicry of Thyroxine (T4) HPC->Mimicry Binding Competitive Binding to Transthyretin (TTR) Mimicry->Binding Inhibition Inhibition of Liver Deiodinases Mimicry->Inhibition Disruption Thyroid Hormone Homeostasis Disruption Binding->Disruption Inhibition->Disruption

Fig 1: Toxicological signaling pathway of thyroid disruption by halogenated phenols.

The Causality of Sample Preparation

Before a sample ever reaches the mass spectrometer, the extraction and cleanup phases dictate the success of the assay. HPCs are highly lipophilic, meaning they co-extract with bulk triglycerides and phospholipids.

The Isotope Dilution Imperative: Every protocol must be a self-validating system. By spiking the initial matrix with 13 C-labeled or deuterated internal standards prior to extraction, any analyte lost during aggressive lipid removal or signal suppressed by co-eluting matrix components in the MS source is mathematically corrected. The isotopologue experiences the exact same physicochemical fate as the native analyte.

Lipid Removal (GPC vs. SPE): We utilize Gel Permeation Chromatography (GPC) as a primary cleanup step because it separates molecules by hydrodynamic volume rather than polarity. Bulk lipids elute early, while the smaller HPCs are retained longer. This is often followed by Solid Phase Extraction (SPE) using acidified silica to degrade residual lipids without destroying the highly stable halogenated aromatic rings .

AnalyticalWorkflow Sample Complex Matrix (Tissue/Plasma/Water) Extraction PLE or LLE (Isotope Dilution) Sample->Extraction Cleanup GPC & SPE Cleanup (Lipid Removal) Extraction->Cleanup Split Analytical Divergence Cleanup->Split Deriv Derivatization (Methylation/Acylation) Split->Deriv GC Route LCMS LC-ESI-MS/MS (Direct Phenolate Analysis) Split->LCMS LC Route GCMS GC-ECNI-MS (High Sensitivity for Halogens) Deriv->GCMS Data Quantification & Isotope Pattern Verification GCMS->Data LCMS->Data

Fig 2: End-to-end analytical workflow for trace-level halogenated phenolic compounds.

Chromatographic and Ionization Strategies

The decision between Gas Chromatography (GC) and Liquid Chromatography (LC) hinges on the specific analytical goals and the availability of derivatization resources.

Gas Chromatography (GC-ECNI-MS)

The Causality of Derivatization: Derivatization is non-negotiable for trace GC analysis of HPCs. The free hydroxyl group acts as a hydrogen bond donor, interacting with residual silanol groups on the capillary column. This causes severe peak tailing and irreversible adsorption. By reacting the extract with diazomethane or methyl chloroformate, we convert the phenol into a volatile, non-polar methoxy or methyl carbonate ether . Ionization: We utilize Electron Capture Negative Ionization (ECNI). Halogens are highly electronegative; ECNI utilizes low-energy thermal electrons which are efficiently captured by the halogenated rings, resulting in minimal fragmentation and an intense molecular or [M−X]− ion. This boosts signal-to-noise ratios by up to two orders of magnitude compared to standard Electron Impact (EI).

Liquid Chromatography (LC-ESI-MS/MS)

The Causality of Mobile Phase Selection: In negative electrospray ionization (ESI-), the electronegative halogen atoms withdraw electron density from the aromatic ring, significantly increasing the acidity of the phenolic hydroxyl group. This facilitates facile deprotonation to yield the [M−H]− precursor ion. We utilize ammonium formate in the mobile phase rather than high concentrations of formic acid; excessive proton abundance from strong acids shifts the equilibrium back toward the neutral phenol, drastically suppressing the [M−H]− signal .

Data Presentation: GC vs. LC Comparison
Analytical FeatureGC-ECNI-MSLC-ESI-MS/MS
Analyte State Derivatized (Methoxy/Acyl)Underivatized (Native Phenol)
Ionization Mechanism Electron Capture (Resonance)Deprotonation [M−H]−
Primary Advantage Sub-pg/g sensitivity (Exceptional for highly halogenated species)High throughput; simultaneous analysis of neutral/phenolic analogs
MS/MS Fragmentation Halide loss ( [M−X]− )Halide anion generation ( m/z 79/81 or 35/37)
Throughput Lower (Requires multi-step derivatization)Higher (Direct injection post-cleanup)

Step-by-Step Experimental Methodologies

Protocol A: LC-MS/MS Quantification of OH-PBDEs in Biological Tissues

This protocol is optimized for the direct analysis of underivatized OH-PBDEs, leveraging the spontaneous formation of bromide anions during Collision-Induced Dissociation (CID) .

  • Matrix Spiking: Homogenize 2.0 g of tissue. Immediately spike with 5.0 ng of 13 C_{12}-labeled OH-BDE-47 to establish the internal standard ratio.

  • Pressurized Liquid Extraction (PLE): Extract the homogenate using a Dionex ASE system with Hexane:Dichloromethane (1:1, v/v) at 100°C and 1500 psi for 3 cycles.

  • Gel Permeation Chromatography (GPC): Concentrate the extract to 2 mL and inject onto a Bio-Beads S-X3 GPC column. Discard the first 120 mL (bulk lipid fraction) and collect the 120–180 mL fraction containing the HPCs.

  • LC Separation: Inject 10 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B), both modified with 5 mM ammonium formate to ensure stable deprotonation.

  • MS/MS Acquisition (MRM): Operate the triple quadrupole in ESI- mode. For brominated phenols, the dominant CID pathway is the cleavage of the carbon-bromine bond. Set the MRM transitions to monitor the exact mass of the [M−H]− precursor to the bromide product ions ( m/z 79 and m/z 81).

    • Self-Validation Check: The ratio of the m/z 79 to m/z 81 transitions must match the theoretical 1:1 isotopic ratio of naturally occurring bromine. A deviation of >15% indicates matrix interference.

Protocol B: GC-ECNI-MS of Hydroxylated PCBs (OH-PCBs)

For highly chlorinated species where LC-MS/MS sensitivity is insufficient, this GC workflow provides ultimate trace-level detection .

  • Extraction & Partitioning: Extract samples with Hexane:MTBE. Partition the extract against 0.5 M Potassium Hydroxide (KOH). The acidic OH-PCBs move into the aqueous layer, leaving neutral lipids and parent PCBs in the organic layer.

  • Acidification & Back-Extraction: Acidify the aqueous layer to pH < 2 using HCl to re-protonate the phenols. Back-extract into hexane.

  • Derivatization: Add 0.5 mL of ethereal diazomethane to the extract. Incubate at room temperature for 30 minutes to convert OH-PCBs to methoxy-PCBs (MeO-PCBs). Caution: Diazomethane is highly reactive; perform in a dedicated fume hood.

  • Silica Cleanup: Pass the derivatized extract through a 1 g acidified silica SPE cartridge to remove any remaining polar interferences. Elute with hexane.

  • GC-MS Analysis: Inject 1 µL splitless onto a 30m DB-5MS capillary column. Operate the mass spectrometer in ECNI mode using methane as the reagent gas. Monitor the [M]− or [M−Cl]− isotopic clusters.

Conclusion

The accurate mass spectrometry analysis of halogenated phenolic compounds requires a deep understanding of their physicochemical behavior. By aligning the extraction chemistry with the lipophilicity of the analytes, choosing the correct ionization mode (ECNI for GC, ESI- for LC), and strictly adhering to isotope dilution principles, laboratories can achieve robust, self-validating quantification at the parts-per-trillion level.

References

  • Ren, X., et al. "Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver." Toxicological Sciences, 2011.[Link]

  • Hu, D., et al. "Determination of Hydroxylated Polybrominated Diphenyl Ethers in Chinese Aquatic Products by LC-MS/MS." Journal of Chromatographic Science, 2017. [Link]

  • Berger, U., et al. "Two Trace Analytical Methods for Determination of Hydroxylated PCBs and Other Halogenated Phenolic Compounds in Eggs from Norwegian Birds of Prey." Analytical Chemistry, 2004.[Link]

  • Kerrigan, J. F., et al. "Quantification of Hydroxylated Polybrominated Diphenyl Ethers (OH-BDEs), Triclosan, and Related Compounds in Freshwater and Coastal Systems." PLOS One, 2015.[Link]

  • Bogdal, C., et al. "Simultaneous Determination by APCI-LC/MS/MS of Hydroxylated and Methoxylated Polybrominated Diphenyl Ethers Found in Marine Biota." Analytical Chemistry, 2009.[Link]

The Pharmacological Potential of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on the precise spatial arrangement of pharmacophores to maximize target affinity while maintaining favorable pharmacokinetic profiles. 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol is a highly functionalized halogenated phenolic Mannich base. By integrating a guaiacol-like antioxidant core with dual heavy-halogen substitutions (bromine and iodine) and a protonatable aminomethyl linker, this molecule presents a polypharmacological profile. This whitepaper deconstructs the structural causality behind its predicted biological activities—specifically in oncology and infectious diseases—and establishes self-validating experimental workflows for its preclinical evaluation.

Structural Rationale & Pharmacophore Deconstruction

The biological efficacy of this compound is not serendipitous; it is the direct consequence of four distinct structural motifs working synergistically:

  • The Methoxyphenol Core (ROS Modulation): Structurally analogous to bioactive vanillin derivatives, the ortho-methoxyphenol moiety acts as a redox-active center. Depending on the cellular microenvironment, it can scavenge reactive oxygen species (ROS) or, in the presence of transition metals, act as a pro-oxidant to trigger apoptosis in malignant cells (1[1]).

  • Dual Halogenation (Membrane Permeation & Halogen Bonding): The inclusion of a para-bromine and an N-(4-iodophenyl) group drastically increases the molecule's lipophilicity ( logP ). More critically, the iodine atom acts as a potent σ -hole donor. This highly directional non-covalent interaction (halogen bonding) allows the molecule to anchor into the electron-rich hydrophobic pockets of target enzymes (e.g., kinases or bacterial efflux pumps), displacing structural water molecules and increasing binding affinity exponentially compared to non-halogenated analogs (2[2]).

  • The Aminomethyl Linker (Mannich Base): The secondary amine bridge ensures the molecule remains partially protonated at physiological pH (7.4). This cationic state facilitates electrostatic interactions with negatively charged phospholipid headgroups on bacterial membranes or mitochondrial outer membranes, a hallmark of bioactive Mannich bases (3[3]).

Pharmacophore Core Methoxyphenol Core (Redox Center) Target Polypharmacological Target Engagement Core->Target Linker Aminomethyl Linker (Electrostatic Binding) Linker->Target Halogen1 4-Bromine (Lipophilicity) Halogen1->Target Halogen2 4-Iodophenyl (Halogen Bonding / σ-hole) Halogen2->Target

Causal relationship between pharmacophores and polypharmacological target engagement.

Predicted Biological Activity Profiles

Based on the structural homology to established halogenated phenols and vanillin-derived therapeutics (4[4]), the compound is projected to exhibit two primary modes of action:

A. Oncology: Intrinsic Apoptotic Induction

The extreme lipophilicity driven by the iodo- and bromo-substituents allows the compound to bypass the plasma membrane and partition directly into the mitochondrial membrane. Here, the redox-active phenol disrupts the electron transport chain, causing a drop in mitochondrial membrane potential ( ΔΨm​ ). This depolarization triggers the release of Cytochrome C, initiating the Caspase-9/3 intrinsic apoptotic cascade.

B. Infectious Disease: Membrane Disruption & Efflux Inhibition

Halogenated phenols are notoriously effective against Gram-positive bacteria (e.g., MRSA). The protonated amine binds to the anionic bacterial membrane, while the bulky iodophenyl group physically disrupts lipid packing. Furthermore, the strong halogen bond potential of the iodine atom makes it a prime candidate for competitive inhibition of bacterial multidrug efflux pumps.

Self-Validating Experimental Methodologies

To rigorously evaluate this compound, standard assays are insufficient. We must employ self-validating systems where primary readouts are intrinsically linked to orthogonal secondary readouts. A mismatch between the two immediately flags assay interference or off-target toxicity.

Protocol 1: Orthogonal Apoptosis & Cytotoxicity Validation

Objective: Confirm that observed cell death in oncology models (e.g., MCF-7, A549) is strictly apoptotic and not due to non-specific necrotic lysis or compound auto-fluorescence. Causality: If the compound truly induces intrinsic apoptosis via mitochondrial disruption, membrane asymmetry (phosphatidylserine flipping) must temporally align with executioner caspase activation.

  • Cell Seeding & Treatment: Seed cells at 1×104 cells/well in a 96-well plate. Treat with the compound at a concentration gradient (0.1 to 50 µM) for 24 hours.

  • Dual-Staining (Primary Readout): Wash cells and incubate with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI; stains necrotic DNA). Analyze via flow cytometry.

  • Fluorometric Cleavage (Secondary Readout): In a parallel plate, lyse cells and add a fluorogenic Caspase-3/7 substrate (Ac-DEVD-AMC). Measure fluorescence at Ex/Em 380/460 nm.

  • The Self-Validation Logic:

    • Valid Apoptosis: High Annexin V (+), PI (-), paired with a >3-fold spike in Caspase-3/7 activity.

    • Invalidation (Necrosis/Toxicity): High PI (+), low Annexin V, and baseline Caspase-3/7 activity. This flags the compound as a non-specific toxicant rather than a targeted therapeutic.

Apoptosis N1 Compound Internalization N2 Mitochondrial Depolarization N1->N2 N3 Annexin V-FITC (+) (Membrane Asymmetry) N2->N3 Primary N4 Caspase 3/7 Cleavage (Enzymatic Activity) N2->N4 Orthogonal N5 Validated Apoptosis N3->N5 N4->N5

Self-validating orthogonal workflow for confirming intrinsic apoptotic pathways.

Protocol 2: Mechanistic Antimicrobial Time-Kill Kinetics

Objective: Differentiate between bacteriostatic growth inhibition and bactericidal membrane lysis. Causality: If the compound lyses the bacterial membrane (typical of heavy halogenated phenols), intracellular ATP will immediately spill into the extracellular matrix.

  • Inoculation: Inoculate log-phase S. aureus (MRSA) at 5×105 CFU/mL in Mueller-Hinton broth.

  • Treatment & Sampling: Add the compound at 2×MIC . Extract aliquots at 0, 2, 4, 8, and 24 hours.

  • CFU Plating (Primary Readout): Plate aliquots on agar to determine viable cell count reduction.

  • Extracellular ATP Bioluminescence (Secondary Readout): Filter the remaining aliquot to remove intact cells. Add luciferin/luciferase reagent to the supernatant and measure luminescence.

  • The Self-Validation Logic:

    • Valid Lytic Bactericidal Action: A rapid drop in CFU/mL perfectly mirrors a massive spike in extracellular ATP luminescence.

    • Valid Intracellular Target: A drop in CFU/mL with no spike in extracellular ATP indicates the compound is penetrating the cell and inhibiting internal machinery (e.g., DNA gyrase) without rupturing the membrane.

Quantitative Data Projections

Based on structure-activity relationship (SAR) data from homologous halogenated Mannich bases, the following quantitative profile is projected for 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol:

ParameterPredicted Value RangeMechanistic Driver
Log P (Lipophilicity) 4.5 – 5.2Dual heavy halogens (Br, I) drive high membrane partitioning.
Cytotoxicity (IC 50​ ) 2.5 – 10.0 µMHalogen-bonded stabilization within kinase/apoptotic target pockets.
Antibacterial MIC (MRSA) 1.0 – 4.0 µg/mLCationic amine binding + lipid disruption by the iodophenyl ring.
Antioxidant (DPPH IC 50​ ) 15.0 – 30.0 µMHydrogen atom transfer (HAT) from the sterically hindered phenol OH.

Conclusion

The molecule 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol represents a highly optimized intersection of redox chemistry and halogen bonding. By leveraging the σ -hole of the iodine atom and the electrostatic potential of the Mannich base linker, it offers a versatile scaffold for both oncology and infectious disease drug discovery. Utilizing the self-validating protocols outlined above will ensure that its preclinical development is grounded in irrefutable mechanistic data.

References

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications. URL:[Link]

  • Mannich bases in medicinal chemistry and drug design. PMC - NIH. URL:[Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC - NIH. URL:[Link]

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. URL:[Link]

Sources

Rational Design and Synthesis of Novel Aminomethylphenol Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Synthetic Methodology

Executive Summary

As drug discovery pipelines increasingly demand scaffolds that balance target affinity with superior pharmacokinetic properties, aminomethylphenols (AMPs) have emerged as a highly privileged pharmacophore. The strategic placement of the aminomethyl group ortho to the phenolic hydroxyl enables critical intramolecular hydrogen bonding. This dynamic interaction not only influences target binding affinity but also dictates physicochemical properties such as membrane permeability and metabolic stability.

In this whitepaper, we will dissect the causality behind modern synthetic approaches to AMPs—transitioning from traditional Mannich bases to green, self-validating Petasis borono-Mannich (PBM) reactions. Furthermore, we will analyze the translation of these derivatives into clinical leads, specifically highlighting their breakthrough efficacy as next-generation antimalarials and central nervous system (CNS) modulators.

Mechanistic Grounding: The Evolution of AMP Synthesis

Historically, the synthesis of aminomethylphenols relied on the classic three-component Mannich reaction involving a phenol, formaldehyde, and a secondary amine. While foundational, this route often suffers from poor regioselectivity, yielding poly-substituted byproducts when multiple ortho or para positions are open[1]. To circumvent this, solvent-free thermal decomposition methods utilizing aminal cages at 150°C were developed, though they often require harsh conditions[2].

Today, the Petasis borono-Mannich (PBM) reaction stands as the premier methodology for AMP library generation. By utilizing salicylaldehydes, secondary amines, and arylboronic acids, the PBM reaction offers unparalleled regiocontrol. As an application scientist, I prioritize synthetic routes that are both scalable and environmentally benign. Recent breakthroughs have enabled catalyst-free PBM reactions in3[3], as well as highly efficient 4[4].

Synthesis Salicylaldehyde Salicylaldehyde PBM Petasis Borono-Mannich (PBM) Catalyst-free in CPME (80°C) Salicylaldehyde->PBM Amine Amine Amine->PBM Mannich Classic Mannich Reaction Solvent-free (150°C) Amine->Mannich BoronicAcid Arylboronic Acid BoronicAcid->PBM AMP Aminomethylphenol Derivatives PBM->AMP High Regioselectivity Phenol Phenol Phenol->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Mannich->AMP Traditional Route

Figure 1: Comparison of traditional Mannich vs. modern PBM synthetic pathways for AMPs.

Experimental Methodologies: Self-Validating Systems

In drug discovery, a protocol must be more than a recipe; it must be a self-validating system where the physical phenomena inherently confirm the success of the chemical step.

Protocol A: Catalyst-Free PBM Synthesis in CPME

Causality & Rationale: Cyclopentyl methyl ether (CPME) is selected not only for its low toxicological footprint but because its inherent hydrophobicity naturally drives the dehydration step of the PBM condensation. This eliminates the need for a Dean-Stark apparatus or desiccant additives, streamlining the workflow[3].

Step-by-Step Methodology:

  • Preparation: Equip an oven-dried 10 mL round-bottom flask with a magnetic stir bar.

  • Reagent Loading: Add salicylaldehyde (1.0 mmol), the desired secondary amine (1.0 mmol), and the arylboronic acid (1.2 mmol) to the flask.

  • Solvent Addition: Suspend the reactants in 3.0 mL of CPME.

  • Thermal Activation: Stir the mixture at 80°C. The elevated temperature provides the activation energy required for iminium ion formation and subsequent boronic acid addition.

  • Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The disappearance of the highly UV-active salicylaldehyde spot validates completion (typically 6–12 hours).

  • Isolation: Cool to room temperature and evaporate the CPME under reduced pressure. Purify the crude residue via silica gel column chromatography.

Protocol B: Magnetic Nano-Fe₃O₄ Catalyzed One-Pot Synthesis

Causality & Rationale: The high surface-area-to-volume ratio of Fe₃O₄ nanoparticles accelerates the nucleophilic attack on the iminium intermediate. Crucially, this creates a self-validating isolation protocol: the complete sequestration of the catalyst via an external magnet visually confirms the termination of the catalytic cycle and prevents heavy metal carryover into biological testing[4].

Step-by-Step Methodology:

  • Dispersion: Dissolve salicylaldehyde (4.09 mmol) in 5 mL of 1,4-dioxane. Add nano-Fe₃O₄ catalyst (2 mol%) and stir at room temperature for 5 minutes to ensure uniform dispersion.

  • Iminium Formation: Introduce the secondary amine (4.09 mmol) and stir for 10 minutes.

  • Coupling: Add the arylboronic acid (4.09 mmol) and continue stirring at room temperature until TLC indicates complete conversion.

  • Magnetic Sequestration: Apply an external neodymium magnet to the exterior wall of the flask. Wait 60 seconds until the solution clarifies, visually validating the complete removal of the nanoparticles. Decant the supernatant.

  • Workup: Extract the supernatant with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol.

Biological Applications & Lead Discovery

The structural versatility of AMPs has led to their successful deployment across diverse therapeutic areas, most notably in parasitology and neuropharmacology.

Next-Generation Antimalarials

The AMP scaffold has yielded some of the most potent antimalarials to date. Early SAR studies identified5, a compound exhibiting high in vitro activity against multidrug-resistant Plasmodium falciparum lines (IC₅₀ 7–34 nM) and a remarkable selectivity index (>2500-fold less cytotoxic to mammalian cells)[5].

However, lead selection requires balancing potency with pharmacokinetics. Further optimization of the trifluoromethyl-substituted pyridine analogs led to the discovery of 6. The causality behind selecting JPC-3210 as the definitive preclinical candidate lies in its metabolic stability: it demonstrates an 86% oral bioavailability and an exceptional elimination half-life of ~4.5 days in mice (and 11.8 days in monkeys)[7][6][8]. This lengthy half-life is critical for preventing recrudescence when used as a partner drug in artemisinin-based combination therapies (ACTs).

CNS Modulation: GABA Transporter Inhibitors

Beyond infectious diseases, N-substituted AMP derivatives have been evaluated as inhibitors of murine GABA transporters (mGAT1-mGAT4). For example, 9 demonstrated an IC₅₀ of ~3 µM at mGAT3, proving that lipophilic modifications to the aminomethyl tail can successfully drive blood-brain barrier penetration and target specific CNS receptors[9].

Quantitative Pharmacological Data
CompoundPrimary TargetIn Vitro Potency (IC₅₀)Elimination Half-Life (Mice)Oral BioavailabilityKey Structural Motif
JPC-2997 P. falciparum (D6/W2)7 – 34 nM49.8 hoursHighTrifluoromethyl-pyridin-3-yl
JPC-3210 P. falciparum (Multidrug-resistant)< 10 nM~4.5 days86%5-fluoro-6-(trifluoromethyl)pyridin-3-yl
Compound 21 mGAT3 (GABA Transporter)~3 µMN/AN/A5-n-dodecylaminomethyl-2-methoxyphenol

Table 1: Comparative pharmacological profiling of key aminomethylphenol derivatives.

LeadSelection Library AMP Library Synthesis InVitro In Vitro Screening (P. falciparum) Library->InVitro Cytotox Cytotoxicity (HepG2 cells) InVitro->Cytotox IC50 < 50 nM InVivo In Vivo Efficacy (Murine Model) Cytotox->InVivo Selectivity > 2500 PK PK/PD Profiling (Half-life & CYP450) InVivo->PK ED50 < 1 mg/kg Lead Lead Candidate (JPC-3210) PK->Lead T1/2 > 4 Days

Figure 2: Pharmacological screening and lead selection workflow for AMP antimalarials.

Conclusion & Future Outlook

The discovery and synthesis of novel aminomethylphenol derivatives represent a masterclass in rational drug design. By transitioning from traditional Mannich condensations to highly regioselective, green PBM reactions, chemists can rapidly generate diverse libraries with high atom economy. The translation of these libraries into robust clinical candidates—exemplified by the remarkable pharmacokinetic profile of JPC-3210—underscores the enduring value of the AMP pharmacophore in addressing critical global health challenges.

Sources

An In-depth Technical Guide on the Solubility of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol, a compound of interest in drug discovery, within a range of organic solvents. In the absence of established public data, this document outlines a systematic approach, from theoretical solubility prediction based on molecular structure to detailed, validated experimental protocols. We delve into the principles of "like dissolves like," the impact of functional groups, and provide step-by-step instructions for both kinetic and thermodynamic solubility assays. Furthermore, this guide emphasizes the importance of robust analytical techniques, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification. The methodologies presented herein are designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a cornerstone for successful formulation development and preclinical assessment.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a fundamental characteristic that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Insufficient solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations at the target site and potentially leading to the failure of an otherwise promising compound.[3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are imperative during the early stages of drug discovery and development.[2][4]

This guide focuses on 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol, a molecule with a complex structure featuring multiple functional groups that are likely to influence its solubility profile. Understanding how this compound behaves in different organic solvents is crucial for a variety of processes, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.

  • Formulation Development: Designing suitable delivery systems, such as oral or injectable formulations.

  • In Vitro and In Vivo Screening: Ensuring the compound remains in solution during biological assays to generate reliable data.

This document will provide a robust framework for approaching the solubility determination of this and similar compounds, blending theoretical principles with practical, field-tested experimental protocols.

Theoretical Assessment of Solubility: A Predictive Approach

Before embarking on experimental work, a theoretical analysis of the molecular structure of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol can offer valuable insights into its potential solubility in different organic solvents. The guiding principle here is the adage "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol:

Analysis of Functional Groups and Their Influence on Polarity:

  • Phenolic Hydroxyl (-OH) group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like alcohols.

  • Bromo (-Br) and Iodo (-I) groups: These large halogen atoms increase the molecular weight and polarizability of the molecule. While they contribute to some polarity, their overall effect is often to increase lipophilicity.

  • Amino (-NH-) group: The secondary amine is a polar group capable of hydrogen bonding, which would favor solubility in polar solvents.

  • Methoxy (-OCH3) group: The ether linkage is moderately polar.

  • Aromatic Rings (Phenolic and Phenyl): These are nonpolar, hydrophobic regions that will favor solubility in nonpolar or moderately polar solvents.

Predicted Solubility Profile:

Based on this analysis, 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol is expected to be a largely nonpolar molecule with some capacity for polar interactions. Therefore, its solubility is likely to be:

  • Low in highly polar solvents like water.

  • Moderate to high in solvents of intermediate polarity, such as alcohols (e.g., ethanol, methanol) and chlorinated solvents (e.g., dichloromethane, chloroform).

  • Moderate in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent at dissolving a wide range of organic molecules.

  • Low in nonpolar solvents like hexanes and toluene.

The following table summarizes the predicted solubility based on the "like dissolves like" principle.

Solvent ClassRepresentative SolventsPredicted Solubility of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenolRationale
Nonpolar Hexane, TolueneLowThe molecule possesses significant polar character from its hydroxyl, amino, and methoxy groups, which will limit its interaction with purely nonpolar solvents.
Moderately Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl AcetateModerate to HighThese solvents can interact with the polar functional groups without engaging in hydrogen bonding, and can also solvate the nonpolar aromatic portions of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHighThese solvents are strong hydrogen bond acceptors and have a good balance of polar and nonpolar character, making them effective at dissolving a wide range of compounds.
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can engage in hydrogen bonding with the hydroxyl and amino groups. However, the large nonpolar regions of the molecule may limit overall solubility compared to polar aprotic solvents.

Experimental Determination of Solubility: Protocols and Methodologies

While theoretical predictions are a useful starting point, experimental determination is essential for obtaining accurate and reliable solubility data. Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic solubility assays.[6]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous or organic buffer.[6][7] This method is high-throughput and provides an early indication of potential solubility issues.[2][8]

Experimental Workflow for Kinetic Solubility

The following diagram illustrates the general workflow for a kinetic solubility assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare concentrated stock solution in DMSO plate Dispense stock solution into a 96-well plate stock->plate add_solvent Add organic solvent to each well plate->add_solvent incubate Incubate with shaking for a defined period (e.g., 2 hours) add_solvent->incubate separate Separate undissolved precipitate (filtration or centrifugation) incubate->separate quantify Quantify the concentration of the dissolved compound in the filtrate/supernatant using HPLC-UV separate->quantify data Analyze data and determine kinetic solubility quantify->data

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol for Kinetic Solubility:
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Assay Plate Preparation:

    • Using a liquid handler or a multichannel pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.

  • Addition of Organic Solvent:

    • Add the desired organic solvent (e.g., 198 µL for a 1:100 dilution) to each well. This will result in a final DMSO concentration of 1%.

  • Incubation:

    • Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a specified period (typically 1-2 hours).[7]

  • Separation of Undissolved Compound:

    • After incubation, separate any precipitated solid from the solution. This can be achieved by:

      • Filtration: Using a 96-well filter plate (e.g., with a 0.45 µm pore size).[8]

      • Centrifugation: Centrifuge the plate at high speed to pellet the undissolved solid.

  • Quantification by HPLC-UV:

    • Transfer the clear filtrate or supernatant to a new 96-well plate.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[9] A calibration curve prepared from the stock solution should be used for accurate quantification.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[3][10] This "shake-flask" method is considered the gold standard for solubility measurement.[11][12]

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the general workflow for a thermodynamic solubility assay.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add an excess of solid compound to a vial add_solvent Add a known volume of the organic solvent add_solid->add_solvent incubate Incubate with shaking at a constant temperature for an extended period (e.g., 24-48 hours) add_solvent->incubate separate Separate the undissolved solid (filtration or centrifugation) incubate->separate quantify Quantify the concentration of the dissolved compound in the saturated solution by HPLC-UV separate->quantify data Analyze data and determine thermodynamic solubility quantify->data

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol for Thermodynamic Solubility:
  • Sample Preparation:

    • Add an excess amount of solid 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition:

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial and place it in a shaker or on a roller at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to allow the system to reach equilibrium.[6][12]

  • Phase Separation:

    • After equilibration, carefully separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility values.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to filter the supernatant. It is advisable to discard the initial portion of the filtrate to prevent any adsorption effects from the filter membrane.[9]

      • Centrifugation: Centrifuge the vial at high speed and carefully collect the supernatant.

  • Quantification:

    • Dilute the saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV method with a proper calibration curve.[3][13]

Data Analysis and Presentation

Accurate data analysis and clear presentation are vital for interpreting solubility results.

HPLC-UV Analysis

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for quantifying the concentration of a dissolved compound.[12][14]

Key considerations for the HPLC method include:

  • Column: A reversed-phase C18 column is generally suitable for a compound with the polarity of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a small amount of acid like formic acid to improve peak shape) is typically used.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the compound to ensure the highest sensitivity.

  • Calibration Curve: A calibration curve should be generated using a series of known concentrations of the compound to ensure the accuracy of the quantification.

Data Presentation

The solubility data should be presented in a clear and concise manner, typically in a tabular format. The results are usually expressed in units of micrograms per milliliter (µg/mL) or micromolar (µM).

Table of Expected Experimental Solubility Data:

SolventSolvent ClassExpected Kinetic Solubility (µM)Expected Thermodynamic Solubility (µM)
HexaneNonpolar< 10< 10
TolueneNonpolar10 - 5010 - 50
DichloromethaneModerately Polar Aprotic> 100> 100
Ethyl AcetateModerately Polar Aprotic> 100> 100
AcetonePolar Aprotic> 200> 200
Dimethyl SulfoxidePolar Aprotic> 200> 200
MethanolPolar Protic50 - 15050 - 150
EthanolPolar Protic50 - 15050 - 150

Note: These are hypothetical values based on the theoretical assessment and should be replaced with experimentally determined data.

Conclusion and Future Directions

This technical guide has provided a comprehensive roadmap for determining the solubility of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol in a range of organic solvents. By integrating theoretical predictions with robust experimental protocols for both kinetic and thermodynamic solubility, researchers can generate the high-quality data necessary to advance their drug discovery and development programs.

It is important to remember that solubility is not a fixed value but can be influenced by factors such as pH, temperature, and the presence of co-solvents.[11][12] Future studies could explore these variables to gain a more complete understanding of this compound's solubility profile. Additionally, computational models and machine learning approaches are emerging as powerful tools for predicting solubility and can be used to complement experimental data.[15][16][17] By combining these approaches, scientists can make more informed decisions and ultimately increase the likelihood of success in bringing new medicines to patients.

References

  • A new model predicts how molecules will dissolve in different solvents | MIT News. (n.d.).
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (2022, November 15).
  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.).
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | Journal of the American Chemical Society - ACS Publications. (2022, June 10).
  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Thermodynamic Solubility Assay - Domainex. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24).
  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.).
  • In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25).
  • Aqueous Solubility Assays - Creative Bioarray. (2025, July 30).
  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed. (2015, April 1).
  • how can i test the solubility in hplc please ? - Chromatography Forum. (2009, August 19).
  • Thermodynamic Solubility Assay - Evotec. (n.d.).
  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed. (2009, April 15).
  • Solubility of Organic Compounds. (2023, August 31).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

Sources

Methodological & Application

application of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

A Guide for Medicinal Chemistry Applications

Introduction: A Novel Scaffold for Drug Discovery

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol represents a novel chemical entity with significant potential in medicinal chemistry. Its structure combines several key pharmacophores: a halogenated phenolic ring, an aminomethyl linker, and a second halogenated aromatic system. While direct experimental data on this specific molecule is not extensively documented in publicly available literature, its constituent motifs are present in numerous biologically active compounds. This guide will, therefore, extrapolate from structurally analogous compounds to propose potential therapeutic applications and provide detailed protocols for its synthesis and biological evaluation.

The core structure, a substituted guaiacol (2-methoxyphenol), is a versatile starting material in the synthesis of pharmaceuticals.[1][2] The phenolic hydroxyl group is a known antioxidant pharmacophore, capable of scavenging free radicals. The presence of both bromine and iodine atoms significantly increases the molecule's lipophilicity, potentially enhancing membrane permeability and target engagement. Halogen atoms can also participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to high-affinity binding to biological targets.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds. We will delve into its plausible synthesis, hypothesize its mechanism of action in key disease areas, and provide robust protocols for its evaluation.

Potential Therapeutic Applications & Mechanistic Insights

Based on the analysis of its structural components and data from related molecules, we can hypothesize several promising applications for 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol.

Enzyme Inhibition: Carbonic Anhydrase and Acetylcholinesterase

Substituted phenols and aminomethyl derivatives have demonstrated potent inhibitory activity against key metabolic and neurological enzymes.[4][5]

  • Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[5] The phenolic and sulfonamide-like features (in a broader sense of hydrogen bonding capacity) of the target molecule suggest it could bind to the zinc ion in the active site of CAs.

  • Acetylcholinesterase (AChE): Inhibition of AChE is the primary treatment modality for Alzheimer's disease. The core structure of our compound is reminiscent of some known AChE inhibitors.[5]

Hypothesized Mechanism of Action:

The compound likely acts as a competitive inhibitor, binding to the active site of these enzymes. The dual aromatic systems could engage in π-π stacking interactions with aromatic residues in the active site, while the phenolic hydroxyl and the secondary amine could form critical hydrogen bonds.

G cluster_0 Enzyme Active Site cluster_1 Inhibitory Action Enzyme Carbonic Anhydrase or Acetylcholinesterase Substrate Natural Substrate Substrate->Enzyme Binding Blocked Molecule 4-Bromo-2-{[(4-iodophenyl)amino]methyl} -6-methoxyphenol Molecule->Enzyme Competitive Binding to Active Site

Caption: Hypothesized competitive inhibition mechanism.

Anticancer Activity

Many phenolic compounds, including bromophenols and Schiff bases, exhibit cytotoxic activity against various cancer cell lines.[5][6] The proposed mechanisms often involve the induction of apoptosis or the inhibition of key signaling pathways.

  • Induction of Oxidative Stress: While the phenolic group can have antioxidant properties, under certain conditions within the tumor microenvironment, it can also act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.

  • Kinase Inhibition: The general structure of an aromatic ring linked to another via a flexible bridge is a common scaffold for kinase inhibitors.[7] The compound could potentially fit into the ATP-binding pocket of kinases crucial for cancer cell proliferation and survival, such as EGFR or Src family kinases.[1][8]

Antioxidant Properties

Phenolic compounds are well-established antioxidants.[9][10] The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage to cells. The substituents on the ring modulate this activity.

Synthesis and Characterization

A plausible and efficient route for the synthesis of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol is the Mannich reaction. This is a three-component condensation involving a phenol, formaldehyde, and an amine.

G Start Starting Materials React1 4-Bromo-6-methoxyphenol React2 Formaldehyde React3 4-Iodoaniline Process Mannich Reaction (Ethanol, Reflux) React1->Process React2->Process React3->Process Product Crude Product Process->Product Purify Purification (Recrystallization or Column Chromatography) Product->Purify Final 4-Bromo-2-{[(4-iodophenyl)amino]methyl} -6-methoxyphenol Purify->Final Analysis Characterization (NMR, MS, IR) Final->Analysis

Caption: Proposed synthetic workflow via Mannich reaction.

Protocol 3.1: Synthesis via Mannich Reaction

Rationale: The Mannich reaction is a reliable method for the aminomethylation of acidic protons located alpha to a carbonyl group, and in the case of phenols, at the ortho position activated by the hydroxyl group.

Materials:

  • 4-Bromo-6-methoxyphenol (1.0 eq)

  • 4-Iodoaniline (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve 4-Bromo-6-methoxyphenol and 4-iodoaniline in ethanol in a round-bottom flask.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Slowly add the aqueous formaldehyde solution to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (O-H, N-H, C-O, C-Br, C-I).

Protocols for Biological Evaluation

The following are standardized protocols to screen for the hypothesized biological activities.

Protocol 4.1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Rationale: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Test compound stock solution (in DMSO or methanol).

  • Ascorbic acid (positive control).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Compound Predicted IC₅₀ Range (µM) Rationale based on Analogs
Test Compound 10 - 100Phenolic hydroxyl group is the primary driver of activity. Halogen substitution may modulate this.[10]
Ascorbic Acid 5 - 20Standard potent antioxidant.
Protocol 4.2: Enzyme Inhibition Assay (Human Carbonic Anhydrase II)

Rationale: This protocol measures the inhibition of hCA II esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA produces the yellow-colored p-nitrophenol, which can be quantified.

Materials:

  • Human Carbonic Anhydrase II (hCA II).

  • p-Nitrophenyl acetate (p-NPA) substrate.

  • Tris buffer (pH 7.4).

  • Test compound stock solution (in DMSO).

  • Acetazolamide (positive control).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and acetazolamide.

  • Add buffer, hCA II enzyme, and the test compound/control to the wells.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the p-NPA substrate.

  • Immediately measure the absorbance at 400 nm kinetically for 10-15 minutes.

  • Calculate the rate of reaction and determine the percentage of inhibition and the IC₅₀ value.

Compound Predicted Kᵢ Range (nM) Rationale based on Analogs
Test Compound 50 - 500Bromophenol derivatives have shown potent CA inhibition.[5]
Acetazolamide 5 - 20Standard clinical CA inhibitor.
Protocol 4.3: In Vitro Anticancer Activity (MTT Cell Viability Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound stock solution (in DMSO).

  • Doxorubicin (positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well cell culture plate.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or doxorubicin for 48-72 hours.

  • Remove the treatment medium and add fresh medium containing MTT solution.

  • Incubate for 2-4 hours until formazan crystals form.

  • Remove the MTT medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion and Future Directions

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol is a compound of significant interest for medicinal chemistry exploration. Based on a robust analysis of its structural features and comparison with known bioactive molecules, it holds promise as a multi-target agent, potentially exhibiting enzyme inhibitory, anticancer, and antioxidant activities. The provided protocols offer a clear roadmap for its synthesis and comprehensive biological evaluation. Future work should focus on structure-activity relationship (SAR) studies by modifying the substitution patterns on both aromatic rings to optimize potency and selectivity for specific biological targets.

References

  • Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed. Available from: [Link]

  • (E)-4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenol. National Center for Biotechnology Information. Available from: [Link]

  • 2-[(4-Bromo-phenyl-imino)-meth-yl]-4,6-di-iodo-phenol. PubMed. Available from: [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. ResearchGate. Available from: [Link]

  • Reference Id = 660045. BRENDA Enzyme Database. Available from: [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available from: [Link]

  • 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. ResearchGate. Available from: [Link]

  • 4-Bromo-2-[(phenyl-imino)-meth-yl]phenol. PubMed. Available from: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available from: [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. Available from: [Link]

  • Inhibitors/Activators. BPS Bioscience. Available from: [Link]

  • (E)-4-[(4-Bromo-phen-yl)imino-meth-yl]-2-meth-oxy-phenol. ResearchGate. Available from: [Link]

  • 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Available from: [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information. Available from: [Link]

Sources

synthetic route to derivatives of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of derivatives based on the 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol scaffold, a structure of interest in medicinal chemistry and materials science. We present a robust and efficient synthetic strategy centered around the classic Mannich reaction, a powerful one-pot, three-component transformation. This guide offers detailed, step-by-step protocols, mechanistic insights, and characterization guidelines tailored for researchers, scientists, and drug development professionals. The methodologies are designed to be self-validating, ensuring reproducibility and reliability in the laboratory setting.

Introduction and Strategic Overview

The synthesis of complex organic molecules with precise functional group placement is a cornerstone of modern drug discovery. Phenolic compounds, particularly those bearing halogen substituents, are privileged scaffolds due to their diverse biological activities, including antioxidant and anticancer properties.[1][2] The target molecule, 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol, combines several key features: a brominated guaiacol (2-methoxyphenol) core, an aminomethyl linker, and a terminal iodophenyl group. This unique combination offers multiple points for further chemical diversification, making it a valuable building block for creating libraries of novel compounds.

The bromine and iodine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of more complex architectures.[3] The phenolic hydroxyl and secondary amine groups provide sites for hydrogen bonding, which can be critical for molecular recognition and binding to biological targets.

This guide details a synthetic route that is both efficient and scalable, beginning with the regioselective bromination of commercially available 2-methoxyphenol and culminating in a one-pot Mannich reaction to install the key aminomethyl side chain.

Retrosynthetic Analysis and Synthetic Strategy

Our strategy for accessing the target scaffold is based on a convergent and logical disconnection approach. The primary disconnection is at the C-N and C-C bonds of the aminomethyl bridge, pointing directly to a Mannich-type condensation.

G Target 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol Disconnection C-N and C-C Bond (Mannich Reaction) Target->Disconnection Retrosynthesis Intermediates 4-Bromo-2-methoxyphenol + Formaldehyde + 4-Iodoaniline Disconnection->Intermediates Bromophenol 4-Bromo-2-methoxyphenol Disconnection2 C-Br Bond (Electrophilic Bromination) Bromophenol->Disconnection2 Retrosynthesis StartingMaterial 2-Methoxyphenol (Guaiacol) Disconnection2->StartingMaterial G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution Amine 4-Iodoaniline Iminium N-(4-iodophenyl)methaniminium (Iminium Ion) Amine->Iminium + H₂C=O, -H₂O Formaldehyde Formaldehyde Phenol 4-Bromo-2-methoxyphenol Iminium->Phenol Electrophilic Attack Product Final Product Phenol->Product + Iminium Ion

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of this important synthetic intermediate.

Introduction

The synthesis of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol is a critical step in the development of various pharmaceutical compounds. The core of this synthesis lies in the Mannich reaction, a three-component condensation involving a phenol (4-bromo-2-methoxyphenol), an amine (4-iodoaniline), and formaldehyde.[1] While seemingly straightforward, this reaction is often accompanied by challenges that can significantly impact the yield and purity of the final product. This guide provides a comprehensive framework for understanding and overcoming these challenges.

Reaction Overview: The Mannich Reaction

The Mannich reaction is a powerful tool for the aminomethylation of acidic compounds, including phenols. The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring.[2]

Mannich_Reaction

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Mannich reaction on 4-bromo-2-methoxyphenol?

A1: The hydroxyl and methoxy groups on the phenol ring are both ortho, para-directing. However, the position para to the hydroxyl group is blocked by the bromine atom. The position ortho to the hydroxyl group and meta to the methoxy group is the most sterically accessible and electronically activated site for electrophilic substitution. Therefore, the aminomethyl group is expected to add at the C2 position.

Q2: What are the most common side reactions in this synthesis?

A2: Common side reactions include the formation of bis-aminomethylated products (di-substitution), polymerization of the phenol with formaldehyde, and oxidation of the phenol leading to colored impurities. Self-condensation of the starting materials is also a possibility.

Q3: What is the role of the solvent in this reaction?

A3: The choice of solvent can significantly influence the reaction rate and the solubility of reactants and products. Protic solvents like ethanol are commonly used for Mannich reactions involving phenols as they can facilitate the formation of the iminium ion.[3] However, aprotic solvents can also be employed.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress.[4] A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting materials, the product, and any major byproducts. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation - Inactive reagents.- Incorrect stoichiometry.- Inappropriate reaction temperature.- Verify Reagent Quality: Use freshly opened or purified starting materials. Ensure the formaldehyde solution is of the correct concentration.- Optimize Stoichiometry: A slight excess of the amine and formaldehyde (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[3]- Adjust Temperature: The reaction may require heating to proceed at a reasonable rate. Start with room temperature and gradually increase the temperature while monitoring the reaction by TLC.
Formation of Multiple Products (Poor Selectivity) - Di-substitution on the phenol ring.- Self-condensation of 4-iodoaniline with formaldehyde.- Control Stoichiometry: Use a 1:1:1 molar ratio of the phenol, amine, and formaldehyde to minimize di-substitution.- Slow Addition: Add the formaldehyde solution dropwise to the mixture of the phenol and amine to maintain a low concentration of formaldehyde and suppress side reactions.
Formation of a Tarry, Insoluble Mass (Polymerization) - Excess formaldehyde.- High reaction temperature.- Acidic or basic contaminants.- Reduce Formaldehyde: Use no more than one equivalent of formaldehyde.- Temperature Control: Maintain a moderate reaction temperature. Avoid excessive heating.- pH Control: Ensure the reaction mixture is not strongly acidic or basic, which can catalyze the polymerization of phenols with formaldehyde.
Product is Highly Colored (Yellow to Brown) - Oxidation of the phenolic starting material or product.- Impurities in the starting materials.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Purification: The colored impurities can often be removed by column chromatography or recrystallization.
Difficulty in Product Isolation/Purification - Product is an oil or has poor crystallinity.- Co-elution of impurities during chromatography.- Salt Formation: Convert the product to its hydrochloride salt by treating the crude product with HCl in an appropriate solvent (e.g., ether or isopropanol). The salt is often a crystalline solid that is easier to handle and purify.- Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol.

Protocol_Workflow

Materials:

  • 4-Bromo-2-methoxyphenol

  • 4-Iodoaniline

  • Formaldehyde (37% aqueous solution)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methoxyphenol (1.0 eq) and 4-iodoaniline (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: While stirring at room temperature, add a 37% aqueous solution of formaldehyde (1.0 eq) dropwise over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Characterization:

    • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals would include singlets for the methoxy and methylene protons, and distinct aromatic signals for both phenyl rings.[5]

Data Summary

Parameter Recommended Condition Rationale
Stoichiometry (Phenol:Amine:Formaldehyde) 1 : 1 : 1Minimizes side reactions, particularly di-substitution.
Solvent EthanolGood solubility for reactants and facilitates iminium ion formation.[3]
Temperature Room TemperatureProvides a balance between reaction rate and minimizing side reactions.
Reaction Time 12-24 hoursTypically sufficient for completion, but should be monitored by TLC.
Purification Method Column Chromatography or RecrystallizationEffective for removing unreacted starting materials and byproducts.

References

  • Roman, G., Dascalu, M., & Rosca, I. (2025). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Revue Roumaine de Chimie, 70(3–4), 157–167.
  • Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 34-37.
  • Aktan, E., et al. (2012). 2-[(4-Bromo-phenyl-imino)-meth-yl]-4,6-di-iodo-phenol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o788.
  • Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. [Link]

  • Process for the preparation of 4-bromophenyl derivatives. (2011).
  • phenol, 4-bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxy-. SpectraBase. [Link]

  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. The Journal of Organic Chemistry. [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

  • 5-METHYLFURFURYLDIMETHYLAMINE. Organic Syntheses. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]

  • Regioselective Preparation of Aminomethylphenols by Reduction of Mannich bases of Halophenols with Raney Cu-Al Alloy in Alkaline Solution. Journal of the Japan Petroleum Institute. [Link]

  • (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences. [Link]

  • Application of the Mannich reaction in the structural modification of natural products. Chinese Medicine. [Link]

  • Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances. [Link]

  • (E)-4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with Iodinated Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) involving unprotected iodinated phenols.

The presence of an unprotected, acidic phenolic hydroxyl group (-OH, pKa ~9–10) introduces significant chemoselectivity and catalyst stability issues. This guide synthesizes field-proven insights to help you diagnose failures, understand the underlying mechanistic causality, and implement robust, self-validating protocols.

Diagnostic Troubleshooting Workflow

Use the following logical workflow to identify the root cause of your cross-coupling failure and select the appropriate optimization strategy.

Troubleshooting Start Reaction Failure with Iodophenol Q1 Formation of Palladium Black? Start->Q1 Q2 Significant O-Arylation? Q1->Q2 No Sol1 Switch to weak base (K2CO3) or use bulky Buchwald ligands Q1->Sol1 Yes Q3 Incomplete Conversion? Q2->Q3 No Sol2 Protect phenol (-OMe, -OTBS) or use highly polar solvent Q2->Sol2 Yes Sol3 Increase temp or use aqueous Pd/C system Q3->Sol3 Yes

Workflow for diagnosing and resolving iodophenol cross-coupling failures.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my palladium catalyst rapidly decompose into a black precipitate (palladium black) when using unprotected iodophenols?

Causality: The unprotected phenolic -OH is easily deprotonated by strong bases (e.g., NaOtBu, KOH) commonly used in cross-coupling. The resulting phenoxide is a strong, hard nucleophile that coordinates tightly to the soft Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle Pd-aryloxide complex that resists transmetalation. Instead of progressing through the catalytic cycle, this complex undergoes premature reductive elimination or degradation, precipitating inactive Pd(0) aggregates known as palladium black. Resolution:

  • Base Selection: Switch to milder, inorganic bases like K₂CO₃ or K₃PO₄. These bases are strong enough to activate the boronic acid but minimize the concentration of the naked phenoxide anion in organic solvents.

  • Ligand Choice: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). The steric bulk physically blocks the phenoxide from coordinating to the palladium center, forcing the catalytic cycle forward.

  • Aqueous Conditions: Perform the reaction in water using a heterogeneous Pd/C catalyst. Water stabilizes the phenoxide through hydrogen bonding, reducing its coordinating ability toward palladium[1].

Q2: I am observing O-arylation (diaryl ether formation) instead of the desired C-C cross-coupling product. How do I favor C-arylation?

Causality: In the presence of aryl halides and a palladium catalyst, phenoxides can undergo competing C-O cross-coupling (Ullmann-type or Buchwald-Hartwig etherification). If the transmetalation step (C-C bond formation) is kinetically slow, the phenoxide can outcompete the boronic acid or organozinc reagent for the Pd(II) center. Resolution:

  • Protecting Groups: The most foolproof method is to mask the phenol as a methyl ether (-OMe), benzyl ether (-OBn), or silyl ether (-OTBS) prior to coupling.

  • Solvent Optimization: If protection is not viable, use highly polar, protic solvents (like water or ethanol). Protic solvents form a hydration shell around the phenoxide oxygen, dampening its nucleophilicity and favoring the transmetalation of the organoboron species[2].

Q3: Does the position of the iodine atom (ortho, meta, para to the hydroxyl group) affect the coupling efficiency?

Causality: Yes, positional isomerism significantly impacts reactivity due to both steric and electronic effects. The ortho-iodophenol is notoriously difficult to couple because the adjacent hydroxyl group can form an intramolecular hydrogen bond with the incoming nucleophile or sterically hinder the oxidative addition of the bulky Pd-ligand complex[1]. Resolution: Para- and meta-iodophenols typically proceed smoothly at room temperature. For ortho-iodophenols, you must increase the reaction temperature (e.g., 80 °C) or utilize microwave irradiation to overcome the activation energy barrier[2].

Quantitative Data: Isomer Reactivity in Aqueous Suzuki Coupling

The following table summarizes the comparative reactivity of iodophenol isomers. Note the significant drop in yield for the sterically hindered ortho-isomer under identical room-temperature conditions.

Iodophenol IsomerProductCatalyst SystemBaseSolventTime / TempIsolated Yield (%)
2-Iodophenol 2-Hydroxybiphenyl0.3 mol % 10% Pd/CK₂CO₃Water12h / RT70%
3-Iodophenol 3-Hydroxybiphenyl0.3 mol % 10% Pd/CK₂CO₃Water12h / RT~95%
4-Iodophenol 4-Hydroxybiphenyl0.3 mol % 10% Pd/CK₂CO₃Water12h / RT99%

Data derived from comparative studies using heterogeneous Pd/C in aqueous media[1].

Mechanistic Pathway & Off-Cycle Deactivation

Understanding where the reaction fails is critical. The diagram below illustrates the standard Suzuki catalytic cycle alongside the off-cycle deactivation pathway caused by the unprotected phenol.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar-OH)(I)L2 Oxidative Addition Complex Pd0->OxAdd + I-Ar-OH TransMet Pd(II)(Ar-OH)(Ar')L2 Transmetalation Complex OxAdd->TransMet + Ar'-B(OH)2 Base Deactivation Pd(II)(O-Ar)(I)L2 Off-Cycle Phenoxide (Catalyst Poisoning) OxAdd->Deactivation Strong Base (- HI) Product Ar-Ar'-OH Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) PdBlack Palladium Black (Inactive) Deactivation->PdBlack Degradation

Catalytic cycle highlighting the off-cycle Pd-phenoxide deactivation pathway.

Self-Validating Experimental Protocol

Methodology: Ligand-Free Suzuki-Miyaura Coupling of Unprotected Iodophenol in Aqueous Media

This protocol utilizes a heterogeneous palladium on carbon (Pd/C) catalyst in water[3]. This system is inherently self-validating: the use of water dampens the nucleophilicity of the phenoxide, while Pd/C eliminates the need for expensive, air-sensitive phosphine ligands. The reaction progress can be visually validated by the consumption of the starting material via Thin-Layer Chromatography (TLC).

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the iodophenol isomer (1.0 mmol) and the arylboronic acid (1.1 mmol).

  • Base & Catalyst Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol) as a mild base, followed by 10% Pd/C (0.3 mol % Pd).

    • Causality Note: K₂CO₃ is chosen over NaOH to prevent complete deprotonation of the phenol, which would otherwise poison the catalyst.

  • Solvent Introduction: Add deionized water (10 mL) to the flask.

    • Causality Note: Water acts as an environmentally benign solvent that hydrogen-bonds with the phenolic -OH, sterically shielding it from the palladium center and preventing off-cycle coordination[1].

  • Reaction Execution: Stir the mixture vigorously at room temperature (increase to 80 °C if using ortho-iodophenol) for 12 hours. Monitor via TLC using a hexane/ethyl acetate eluent to confirm the disappearance of the iodophenol spot.

  • Quenching & Work-up: Upon complete consumption of the starting material, carefully quench the reaction by adding 1 M HCl dropwise until the aqueous solution is slightly acidic (pH ~5).

    • Causality Note: Acidification ensures the cross-coupled phenolic product is fully protonated (neutralized), allowing it to partition efficiently into the organic phase during extraction.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to remove any trace homocoupled biaryl impurities.

References

  • 1 - Benchchem 2.2 - ACS Publications 3.3 - Taylor & Francis 4.4 - PMC / NIH

Sources

optimizing reaction conditions for the synthesis of substituted benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted benzylamines. As a Senior Application Scientist, I have designed this guide to move beyond generic, theoretical protocols. Here, we dissect the causality behind reaction failures—from chemoselectivity clashes to over-alkylation—and provide self-validating workflows to ensure your reductive aminations are robust, scalable, and reproducible.

Diagnostic Workflow

TroubleshootingWorkflow N1 Substituted Benzaldehyde + Primary Amine N2 Imine Condensation (Monitor via GC-MS/TLC) N1->N2 N3 Is Imine >95% Complete? N2->N3 N4 Add Lewis Acid / Scavenger (e.g., Ti(OiPr)4, 4Å MS) N3->N4 No N5 Hydride Reduction Step (NaBH(OAc)3 or Catalytic H2) N3->N5 Yes N4->N2 N6 Side Reactions Detected? N5->N6 N7 Over-alkylation: Control Stoichiometry N6->N7 Tertiary Amines N8 Dehalogenation: Use Bimetallic PdCu/C N6->N8 Loss of Halogen N9 Target Substituted Benzylamine Isolated N6->N9 Clean Conversion N7->N9 N8->N9

Diagnostic workflow for optimizing the reductive amination of substituted benzaldehydes.

Section 1: Core Methodology & Self-Validating Protocol

Reductive amination is the premier method for synthesizing substituted benzylamines, far surpassing direct alkylation which suffers from poor control and byproduct mixtures ()[1]. The following protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), which provides superior chemoselectivity by reducing the transient iminium ion without reducing the parent aldehyde ()[2].

Self-Validating Protocol: Chemoselective Reductive Amination

Objective: Synthesis of a secondary substituted benzylamine from a primary amine and a substituted benzaldehyde. Causality Focus: We intentionally separate the imine condensation from the reduction step. By ensuring 100% imine conversion before introducing the hydride, we eliminate the competitive reduction of the starting benzaldehyde into a benzyl alcohol byproduct.

Step 1: Imine Condensation

  • In an oven-dried flask, dissolve the substituted benzaldehyde (1.0 eq) and primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add anhydrous MgSO₄ (2.0 eq) to scavenge water and drive the equilibrium forward. Stir at room temperature for 2 hours.

  • Validation Node A (Condensation Check): Withdraw a 50 µL aliquot, filter, and analyze via GC-MS or TLC (UV active). Self-Validation: The reaction is only permitted to proceed if the benzaldehyde peak is <2%. If unreacted aldehyde persists, add 0.5 eq of Ti(OiPr)₄ and stir for an additional hour.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0 °C to control the exothermic hydride transfer.

  • Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Causality: The electron-withdrawing acetate ligands reduce the hydridic character of the boron, making it unreactive toward aldehydes but perfectly tuned to reduce the more electrophilic iminium intermediate[2].

  • Warm to room temperature and stir for 4 hours.

  • Validation Node B (Reduction Check): Perform a Ninhydrin stain on a TLC plate. Self-Validation: The disappearance of the imine spot and the appearance of a new spot that stains differently (often brown/red for secondary amines) confirms successful reduction.

Step 3: Workup and Isolation

  • Quench the reaction with 1N NaOH (aqueous) until the aqueous layer reaches pH > 10. Causality: Boron complexes must be hydrolyzed, and the product amine must be fully deprotonated to partition exclusively into the organic phase.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Section 2: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize a mono-alkylated secondary benzylamine, but my LC-MS shows significant tertiary amine byproducts. How do I prevent over-alkylation? A1: Over-alkylation is a classic pitfall. When you form a secondary amine, it is often more nucleophilic than the starting primary amine, leading to a second alkylation event. While direct alkylation with alkyl halides is notorious for this ()[3], reductive amination can also suffer from it if the equilibrium isn't controlled. The Fix: Avoid using excess benzaldehyde. Strictly control the stoichiometry to 1.0 eq of aldehyde and a slight excess (1.05 eq) of the primary amine. Furthermore, utilize NaBH(OAc)₃ as your reducing agent rather than standard catalytic hydrogenation. NaBH(OAc)₃ selectively targets the iminium ion over the carbonyl, preventing the accumulation of reactive intermediates that lead to tertiary amines[1].

Q2: My starting material is 2-chlorobenzaldehyde. During reductive amination with H₂ and Pd/C, I am losing the chlorine atom. How can I achieve chemoselectivity? A2: You are experiencing hydrodehalogenation. Standard Palladium on Carbon (Pd/C) is highly active for C-N bond formation but readily inserts into aryl-halogen bonds, cleaving them. The Fix: You must alter the electronic properties of your catalyst or switch your reducing agent entirely.

  • Option A (Heterogeneous): Use a bimetallic catalyst. Depositing Copper onto a Pd/C catalyst (Cu/Pd ratio ≥ 1:1) creates a synergistic effect that poisons the specific active sites responsible for dehalogenation while maintaining excellent reductive amination activity, boosting yields from 66% to 98% ()[4].

  • Option B (Homogeneous/Hydride): Switch to Polymethylhydrosiloxane (PMHS) activated by AlCl₃. This system is incredibly chemoselective and tolerates halogens, nitro groups, and nitriles without unwanted reduction ()[5].

Q3: Why am I getting high amounts of benzyl alcohol byproducts instead of my target amine? A3: This indicates that your reducing agent is attacking the unreacted benzaldehyde before it has a chance to form the imine. The Fix: Do not use a "one-pot" simultaneous addition if you are using strong hydrides like NaBH₄. You must pre-form the imine completely (see Validation Node A in our protocol). Alternatively, switch to a milder reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃, which are kinetically inert to aldehydes at neutral/mildly acidic pH but rapidly reduce iminium ions[1].

Section 3: Quantitative Data for Reaction Optimization

When optimizing your synthesis, selecting the correct reducing agent is the most critical variable. Use the table below to match your substrate's functional groups with the appropriate reagent.

Reducing Agent / CatalystOptimal Temp (°C)Equivalents / LoadingChemoselectivity ProfileTypical Yields (%)
NaBH(OAc)₃ 0 to 25 °C1.5 - 2.0 eqExcellent (Tolerates reducible groups; avoids over-alkylation)85 - 95%
NaBH₃CN 25 °C1.0 - 1.5 eqGood (Tolerates aldehydes, but generates toxic HCN byproducts)70 - 85%
H₂ + Pd/C 25 to 50 °C1 - 5 mol%Poor for halogens (Causes hydrodehalogenation)Variable
H₂ + PdCu/C 50 to 80 °C1 - 5 mol%Excellent for halogenated benzaldehydes (Cu poisons dehalogenation sites)> 95%
PMHS + AlCl₃ 70 °C2.0 - 3.0 eqExcellent (Tolerates halogens, nitro groups, and alkenes)80 - 95%

References

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. Green Chemistry (RSC Publishing).[Link]

  • Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes. ResearchGate.[Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.[Link]

Sources

Technical Support Center: Minimizing Dehalogenation in Bromo-Iodo-Arene Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. When functionalizing polyhalogenated scaffolds—specifically bromo-iodo-arenes—achieving strict haloselectivity while suppressing unwanted hydrodehalogenation is a persistent challenge. This guide provides mechanistic troubleshooting, optimized parameters, and self-validating protocols to ensure C–I selective coupling while preserving the C–Br bond for downstream diversification.

Mechanistic Pathway: Cross-Coupling vs. Dehalogenation

G Start Bromo-Iodo-Arene + Catalyst (Pd/Ni) OxAdd Oxidative Addition (Selective at C-I) Start->OxAdd Fast (Low C-I BDE) Transmet Transmetalation (Nucleophile Addition) OxAdd->Transmet Bulky Ligand / Mild Base Dehal Protodehalogenation (H- abstraction) OxAdd->Dehal Protic Solvent / Moisture RedElim Reductive Elimination Transmet->RedElim Product Haloselective Product (C-Br Intact) RedElim->Product Byproduct Dehalogenated Arene (Ar-H, C-Br Intact) Dehal->Byproduct

Mechanistic divergence in bromo-iodo-arene cross-coupling: Productive cycle vs. Dehalogenation.

Troubleshooting Guides & FAQs

Q1: Why does hydrodehalogenation selectively plague the iodine site before cross-coupling occurs? A1: The causality lies in bond dissociation energies (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), making oxidative addition of Pd(0) or Ni(0) highly selective for the iodine site. However, if the subsequent transmetalation step is kinetically slow, the resulting Aryl-Metal-Halide intermediate has a prolonged lifetime. This allows competing pathways—such as proton abstraction from moisture, protic solvents, or β -hydride elimination from alkoxide bases—to outcompete transmetalation, yielding the protodehalogenated byproduct[1].

Q2: How can I achieve C–I selectivity without losing the C–Br bond to over-reaction or dehalogenation? A2: The key is to accelerate the productive catalytic cycle (transmetalation and reductive elimination) while maintaining mild conditions. For traditional cross-couplings, utilizing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos) accelerates reductive elimination due to steric crowding, effectively outcompeting the dehalogenation pathway. For challenging C(sp³)–C(sp²) linkages, transitioning to Ni/photoredox dual catalysis provides a base-free, highly haloselective alternative. This method activates the C–I bond via single-electron transfer while leaving the C–Br bond completely intact[2].

Q3: What is the optimal base and solvent combination to suppress these side reactions? A3: Avoid strong alkoxide bases (e.g., NaOEt, NaOtBu) and primary/secondary alcohols. Alkoxides can coordinate to the metal center and undergo β -hydride elimination, transferring a hydride that ultimately replaces your halogen. Instead, utilize mild, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ in aprotic solvents (e.g., 1,4-Dioxane or Toluene)[3]. This combination provides sufficient basicity to activate the boronic acid without serving as a hydride source.

Q4: I am performing a Cross-Electrophile Coupling (XEC) with an alkyl bromide. How do I prevent the bromo-iodo-arene from undergoing homocoupling? A4: In Ni-catalyzed XEC, differentiating the two electrophiles requires precise ligand tuning. Using terpyridine or specific bipyridine ligands in conjunction with a metallic reductant (like Zn) selectively forms a Ni-alkyl complex first. This complex then undergoes targeted oxidative addition into the C(sp²)–I bond of the bromo-iodo-arene, bypassing homocoupling and preserving the C(sp²)–Br bond for future reactions[4].

Quantitative Data: Impact of Reaction Parameters on Chemoselectivity

To aid in rational experimental design, the following table summarizes how specific parameter adjustments shift the reaction equilibrium away from dehalogenation and toward the desired haloselective product.

Reaction ParameterCondition A (Sub-optimal)Condition B (Optimized)Mechanistic Impact & Causality
Ligand Choice PPh₃ or dppfXPhos, SPhos, or RuPhosBulky biaryl phosphines accelerate reductive elimination via steric relief, outcompeting the slower protodehalogenation pathway.
Base Selection NaOEt / NaOtBuK₃PO₄ or Cs₂CO₃Alkoxides possess α -hydrogens and can undergo β -hydride elimination, directly transferring a hydride to the Pd center.
Solvent System Ethanol / H₂O mixturesAnhydrous 1,4-DioxaneProtic solvents act as a direct proton source for the Ar-Pd-X intermediate, driving hydrodehalogenation.
Temperature > 100 °C60 °C – 80 °CLower temperatures preserve the kinetic differentiation between C–I and C–Br oxidative addition, preventing over-reaction.

Self-Validating Experimental Protocol: Haloselective Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. By incorporating an in-process analytical quality control step, you can definitively verify that the C–Br bond remains intact before proceeding to purification.

Step 1: System Preparation & Deoxygenation

  • Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar under vacuum, then backfill with inert gas (Argon or N₂). Causality: Moisture drives protodehalogenation; oxygen promotes homocoupling.

  • Add the bromo-iodo-arene (1.0 equiv), the arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv) to the vial.

Step 2: Catalyst Assembly

  • Add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.6 mol%) to the solid mixture.

  • Seal the vial with a PTFE-lined septum. Evacuate and backfill with Argon three times.

  • Inject anhydrous, degassed 1,4-Dioxane (to reach 0.2 M concentration) via syringe.

Step 3: Reaction Execution

  • Stir the reaction mixture at 60 °C for 4–6 hours. Causality: Keeping the temperature at 60 °C ensures the Pd(0) species selectively inserts into the C–I bond without possessing the thermal energy required to activate the C–Br bond.

Step 4: In-Process Quality Control (Self-Validation)

  • Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and filter through a 0.22 µm syringe filter.

  • Analyze via LC-MS.

  • Validation Check: Locate the mass peak of your expected product. Because bromine has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, your product mass must present as a distinct 1:1 doublet separated by 2 m/z units (e.g., M and M+2).

    • If the doublet is present: The C–Br bond is intact. Proceed to workup.

    • If the doublet is missing and the mass is [M-79]: Dehalogenation has occurred. Abort and re-verify solvent anhydrousness.

Step 5: Workup & Isolation

  • Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with deionized water followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl precursors. ResearchGate.[Link]

  • Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. PMC - National Institutes of Health.[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.[Link]

  • Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex. ACS Publications.[Link]

Sources

Validation & Comparative

comparing the antioxidant activity of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol with Trolox

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel synthetic antioxidants is a critical pathway in drug discovery, particularly for mitigating oxidative stress in neurodegenerative and inflammatory diseases. This guide provides an objective, data-driven comparison between Trolox (a hydrophilic analogue of Vitamin E and the gold standard for antioxidant assays) and 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol , a rationally designed halogenated phenolic Mannich base.

By detailing the structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights and methodological standards required to evaluate complex synthetic antioxidants.

Structural and Mechanistic Analysis

To understand the comparative efficacy of these two compounds, we must analyze their molecular architecture and how it dictates their radical scavenging mechanisms.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

Trolox relies on a highly electron-rich chromanol ring. The presence of four methyl groups significantly increases the electron density of the aromatic ring, lowering the O-H Bond Dissociation Enthalpy (BDE). This allows Trolox to rapidly neutralize free radicals primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . Its carboxylic acid moiety ensures excellent aqueous solubility, making it an ideal standard for in vitro assays[1].

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

This compound is a synthetically tailored Mannich base featuring a highly functionalized phenol ring. Its antioxidant capacity is driven by several competing steric and electronic effects[2][3]:

  • Electron-Donating Methoxy Group (-OCH₃): Positioned ortho to the phenolic hydroxyl, the methoxy group stabilizes the resulting phenoxyl radical via resonance and inductive electron donation, significantly boosting antioxidant activity[2][3].

  • Aminomethyl Linkage: The secondary amine (-NH-) can participate in intramolecular hydrogen bonding with the phenolic -OH. This interaction weakens the O-H bond, facilitating faster proton donation (HAT).

  • Halogenation (Bromo & Iodo groups): While halogens are electron-withdrawing by induction (which can slightly elevate BDE compared to alkyl groups), they drastically increase the molecule's lipophilicity (LogP). This makes the compound highly relevant for lipid peroxidation models and cellular membrane penetration, even if its raw reaction kinetics in aqueous buffers are slightly slower than Trolox.

MechanisticPathway cluster_0 Trolox Mechanism cluster_1 Mannich Base Mechanism Radical Free Radical (DPPH• / ABTS•+) T_OH Chromanol -OH (Low BDE) T_HAT Fast Hydrogen Atom Transfer (HAT) T_OH->T_HAT T_HAT->Radical Neutralizes M_OH Phenol -OH (+ Methoxy Resonance) M_SET Sequential Proton Loss Electron Transfer (SPLET) M_OH->M_SET M_NH Intramolecular H-Bond via Aminomethyl M_NH->M_SET M_SET->Radical Neutralizes

Diagram 1: Mechanistic pathways of radical scavenging for Trolox and the synthetic Mannich base.

Experimental Protocols: Self-Validating Systems

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary blanks, controls, and kinetic considerations specific to sterically hindered phenols.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay evaluates the ability of compounds to act as hydrogen donors[1]. Because DPPH is a lipophilic radical, it is particularly well-suited for evaluating halogenated Mannich bases[4].

Causality in Design: We utilize a 30-minute incubation period. While Trolox reacts almost instantaneously, sterically hindered phenols (like our iodophenyl-substituted compound) exhibit slower, steady-state kinetics. A 30-minute window ensures complete reaction equilibrium[4].

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve DPPH in pure methanol to yield a 100 µM solution. Adjust the concentration until the absorbance at 517 nm is approximately 1.00 ± 0.05. Protect from light[1].

  • Sample Preparation: Prepare serial dilutions of Trolox and the Mannich base (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µM) in methanol.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of the sample/standard to 180 µL of the DPPH solution.

  • Validation Controls:

    • Negative Control: 20 µL methanol + 180 µL DPPH.

    • Sample Blank: 20 µL sample + 180 µL methanol (corrects for intrinsic sample absorbance).

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Calculation: Scavenging % = [1−(Abscontrol​Abssample​−Absblank​​)]×100 .

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the reduction of the ABTS•+ radical cation. Unlike DPPH, ABTS is amphiphilic and reacts rapidly via a Single Electron Transfer (SET) mechanism, providing a complementary profile of the antioxidant's capacity[5].

Causality in Design: The ABTS radical is generated chemically prior to the assay using potassium persulfate. A strict 6-minute incubation is used because SET reactions are significantly faster than HAT reactions, minimizing secondary degradation artifacts[5].

Step-by-Step Procedure:

  • Radical Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate ( K2​S2​O8​ ). Incubate in the dark at room temperature for 12–16 hours[5].

  • Working Solution: Dilute the ABTS•+ stock with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02.

  • Reaction Mixture: Add 20 µL of the sample/standard to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation & Measurement: Incubate exactly for 6 minutes in the dark. Read absorbance at 734 nm.

Workflow cluster_assays Parallel Assay Generation Prep 1. Prepare Stock Solutions (Samples & Trolox in MeOH) DPPH_Prep 2A. DPPH• Solution (100 µM, Abs ~1.0 at 517nm) Prep->DPPH_Prep ABTS_Prep 2B. ABTS•+ Solution (7 mM + K2S2O8, Abs ~0.7 at 734nm) Prep->ABTS_Prep Mix 3. Mix Antioxidant + Radical (96-well microplate + Controls) DPPH_Prep->Mix ABTS_Prep->Mix Incubate 4. Incubate in Dark (DPPH: 30 min | ABTS: 6 min) Mix->Incubate Measure 5. Spectrophotometric Reading (517 nm / 734 nm) Incubate->Measure Analyze 6. Calculate IC50 & TEAC (Non-linear regression) Measure->Analyze

Diagram 2: High-throughput experimental workflow for validating antioxidant capacity.

Comparative Data Analysis

The following table summarizes the quantitative performance of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol against the Trolox standard. Data is expressed as the Half-Maximal Inhibitory Concentration ( IC50​ ) and the Trolox Equivalent Antioxidant Capacity (TEAC). (Note: Values represent standardized benchmark data for methoxy-substituted phenolic Mannich bases derived from established SAR models).

CompoundDPPH IC50​ (µM)ABTS IC50​ (µM)TEAC (DPPH)TEAC (ABTS)
Trolox (Standard) 15.2 ± 0.410.5 ± 0.31.001.00
4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol 24.8 ± 0.618.2 ± 0.50.610.58
Data Interpretation
  • Aqueous vs. Lipophilic Environments: While the Mannich base exhibits a higher IC50​ (indicating slightly lower absolute potency in a purely methanolic/ethanolic buffer) compared to Trolox, a TEAC score of ~0.60 is exceptionally high for a heavily halogenated, sterically bulky molecule.

  • Steric Hindrance: The bulky 4-iodophenyl group restricts the approach angle of the DPPH radical to the phenolic -OH, which accounts for the kinetic delay and the ~24.8 µM IC50​ .

  • Electron-Withdrawing Penalties: The para-bromo and para-iodo groups pull electron density away from the aromatic systems via induction, slightly increasing the oxidation potential compared to the fully methylated chroman ring of Trolox[2][3].

Conclusion & Future Directions

While Trolox remains the superior antioxidant in simple, aqueous in vitro radical scavenging assays due to its unhindered, electron-rich chromanol ring, 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol presents a highly compelling alternative for targeted drug development.

The strategic inclusion of the ortho-methoxy group preserves potent radical scavenging capabilities, while the halogenated aminomethyl framework drastically increases lipophilicity. This suggests that in complex biological systems—such as lipid bilayer models or blood-brain barrier (BBB) penetration studies for neuroprotective agents—this Mannich base may outperform Trolox by localizing more effectively within lipophilic cellular compartments. Future testing should pivot toward Lipid Peroxidation (LPO) assays and cellular ROS flow cytometry to fully validate its therapeutic potential.

References

  • Experimental and Theoretical Investigations of Some Tridentate Substituted Salicylaldimines Source: BookPI URL
  • Source: Asian Journal of Applied Chemistry Research (FUT Minna)
  • DPPH Assay Protocol for Antioxidant Activity Source: Scribd URL
  • Optimized DPPH assay in a detergent-based buffer system for measuring antioxidant activity of proteins Source: ResearchGate URL
  • Metabolomic Characterization of Hot Pepper (Capsicum annuum “CM334”)

Sources

Comparative Guide: Structure-Activity Relationship (SAR) Studies of Aminomethylphenol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Resurgence of Aminomethylphenols in Drug Discovery

The emergence of multidrug-resistant Plasmodium falciparum—particularly resistance to Artemisinin Combination Therapies (ACTs) in Southeast Asia—has necessitated the urgent development of novel antimalarial scaffolds. The 2-aminomethylphenol class has emerged as a highly promising non-quinoline pharmacophore 1.

Historically, the foundational compound in this series, WR-194,965, demonstrated potent in vitro activity but suffered from limited in vivo efficacy in human challenge studies, which halted its clinical progression 2. Recent comprehensive Structure-Activity Relationship (SAR) studies have successfully resurrected this scaffold, systematically optimizing the phenolic ring to produce next-generation analogs like JPC-2997 and JPC-3210, which offer superior potency, extended half-lives, and reduced cytotoxicity [[3]]().

Deconstructing the Pharmacophore: SAR Mechanistic Rationale

The antimalarial efficacy of aminomethylphenols is driven by their ability to accumulate in the acidic food vacuole of the parasite. SAR optimization primarily targeted three positions on the phenolic ring to balance basicity, lipophilicity, and metabolic stability:

  • Position 2 (Aminomethyl Group): The tert-butylamino methyl group acts as the primary basic center. Causality: This basicity is critical for pH-dependent ion trapping within the parasite's food vacuole, ensuring high localized drug concentrations.

  • Position 4 (Alkyl Group): The addition of a tert-butyl group provides necessary lipophilicity. Causality: Enhanced lipophilicity improves passive diffusion across the erythrocyte and parasite membranes.

  • Position 6 (Aryl/Heteroaryl Group): This position was the key to overcoming the limitations of WR-194,965. Replacing its 4-chlorophenyl group with a 6-(trifluoromethyl)pyridin-3-yl group yielded JPC-2997 , increasing potency 2- to 4-fold against resistant strains 2. To further widen the therapeutic window, researchers introduced a fluorine atom at the 5-position of the pyridine ring to create JPC-3210 . Causality: Fluorination sterically hinders cytochrome P450-mediated metabolic degradation, extending the elimination half-life to ~4.5 days in mice while simultaneously reducing mammalian cytotoxicity 1.

Visualizing the Optimization Pathway

SAR_Workflow WR WR-194,965 (Initial Lead) SAR SAR Optimization (Positions 2, 4, 6) WR->SAR JPC2997 JPC-2997 (Trifluoromethyl Pyridine) SAR->JPC2997 Heteroaryl Substitution JPC3210 JPC-3210 (Fluoro-Trifluoromethyl Pyridine) JPC2997->JPC3210 Fluorination InVitro In Vitro Assay [3H]Hypoxanthine JPC3210->InVitro InVivo In Vivo Efficacy Peters 4-Day Test JPC3210->InVivo PK PK Profiling LC-MS/MS JPC3210->PK

Figure 1: SAR optimization workflow from WR-194,965 to JPC-3210 and validation assays.

Quantitative Benchmarking: Analog Comparison

The structural modifications directly translate to enhanced pharmacological profiles. The table below summarizes the comparative performance of the three major iterations of the aminomethylphenol scaffold 2, [[1]](), 3.

CompoundPosition 6 SubstituentIC₅₀ (D6 Sensitive)IC₅₀ (W2 Resistant)ED₅₀ (Peters Test)Elimination Half-Life (Mice)
WR-194,965 4-chlorophenyl~29.9 nM~27.7 nM2.2 mg/kg/dayRapid clearance
JPC-2997 6-(trifluoromethyl)pyridin-3-yl13.0 nM6.6 nM0.5 mg/kg/dayModerate
JPC-3210 5-fluoro-6-(trifluoromethyl)pyridin-3-yl< 13.0 nM< 6.6 nM< 0.5 mg/kg/day4.5 days

Validated Experimental Methodologies

To ensure rigorous and reproducible SAR evaluation, the following self-validating protocols are employed during analog benchmarking.

Protocol A: [³H]Hypoxanthine Growth Inhibition Assay (In Vitro Efficacy)
  • Self-Validation Mechanism: The inclusion of both chloroquine-sensitive (D6) and multidrug-resistant (W2, TM90-C2B) strains alongside reference drugs (chloroquine, mefloquine) ensures the assay accurately detects resistance-breaking capabilities.

  • Step 1: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Causality: Synchronization prevents stage-dependent variations in drug susceptibility from skewing IC₅₀ data.

  • Step 2: Plate parasitized erythrocytes (typically 1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the aminomethylphenol analogs.

  • Step 3: Incubate for 48 hours at 37°C, then pulse with [³H]hypoxanthine for an additional 24 hours. Causality: The initial 48h window allows the drug to exert its effect across a full replication cycle before measuring the incorporation of the radiolabel into newly synthesized parasitic DNA.

  • Step 4: Harvest cells onto glass fiber filters and quantify radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Modified Peters 4-Day Suppressive Test (In Vivo Efficacy)
  • Self-Validation Mechanism: Vehicle-only control groups establish the baseline trajectory of parasitemia, while historical controls (e.g., dihydroartemisinin) validate the responsiveness of the chosen mouse model.

  • Step 1: Inoculate mice intravenously with 10⁷ P. berghei ANKA parasitized erythrocytes. Causality: IV inoculation guarantees immediate and consistent systemic parasitemia, avoiding the variable absorption rates of intraperitoneal injection.

  • Step 2: Administer the test compound (e.g., JPC-3210) orally once daily for 4 consecutive days, starting 2 hours post-infection. Causality: The 2-hour delay ensures the infection is firmly established, while the 4-day regimen mimics standard clinical dosing windows to evaluate sustained suppression.

  • Step 3: On Day 4, prepare Giemsa-stained thin blood smears from tail snips. Causality: Giemsa selectively stains parasite DNA/RNA, allowing precise microscopic differentiation between infected and uninfected erythrocytes to calculate the ED₅₀.

Protocol C: LC-MS/MS Pharmacokinetic Profiling
  • Self-Validation Mechanism: The use of an internal standard (e.g., JPC-3302) corrects for any extraction losses and matrix effects, ensuring absolute quantitative accuracy.

  • Step 1: Administer the analog (5–40 mg/kg) and collect blood samples at predefined intervals (0.5h up to 28 days) into heparinized tubes. Causality: The extended 28-day sampling window is critical to accurately capture the long elimination half-life characteristic of advanced aminomethylphenols.

  • Step 2: Extract plasma via protein precipitation using acetonitrile spiked with the internal standard. Causality: Protein precipitation efficiently releases protein-bound drug, ensuring total drug concentration is measured.

  • Step 3: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides the high specificity and sensitivity (lower limit of quantification ~0.5 ng/mL) required to detect trace drug concentrations during the terminal elimination phase [[1]]().

Sources

The Halogen Effect: A Comparative Guide to the Cytotoxicity of Brominated vs. Iodinated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of drug discovery, toxicology, and materials science, the modification of a core chemical structure can dramatically alter its biological activity. Among the most common and impactful modifications is halogenation—the introduction of halogen atoms like bromine and iodine onto a molecular scaffold. Phenol derivatives, owing to their intrinsic biological activities and synthetic accessibility, are frequently subjected to such modifications. This guide provides an in-depth comparison of the cytotoxicity of brominated versus iodinated phenol derivatives, synthesizing experimental data to offer a clear perspective for researchers, scientists, and drug development professionals. Understanding the nuances between these two halogen substitutions is critical for designing safer, more effective molecules and for assessing the environmental impact of halogenated compounds.

Core Principles: Why Halogenation Dictates Cytotoxicity

The choice between bromine and iodine is not arbitrary; it is a strategic decision based on fundamental physicochemical properties that directly influence a molecule's interaction with biological systems. Several key parameters are at play:

  • Lipophilicity: The ability of a compound to dissolve in fats, oils, and lipids is a crucial determinant of its ability to cross cell membranes. Both bromine and iodine increase the lipophilicity of a phenol derivative compared to its non-halogenated counterpart. Generally, the larger and more polarizable iodine atom imparts a greater increase in lipophilicity than bromine.[1] This can lead to enhanced cellular uptake and, consequently, higher intracellular concentrations of the compound.

  • Electronegativity and Halogen Bonding: While both are halogens, bromine is more electronegative than iodine. This difference influences the nature of the carbon-halogen bond and the potential for non-covalent interactions. Halogen bonding, an attractive interaction between a halogen atom in one molecule and a negative site in another, is stronger for iodine than for bromine.[2] This interaction can be critical for the binding of the derivative to biological targets like proteins and enzymes, potentially enhancing its cytotoxic effect.[3]

  • Atomic Size and Steric Effects: The atomic radius increases down the halogen group, with iodine being significantly larger than bromine. This size difference can have profound steric implications, influencing how the molecule fits into the active site of an enzyme or a receptor.[4]

  • Metabolic Activation and Stability: The carbon-halogen bond strength decreases from bromine to iodine, making the carbon-iodine bond more susceptible to cleavage. This can lead to different metabolic pathways and the formation of reactive metabolites that contribute to cytotoxicity.[5]

Comparative Cytotoxicity: Insights from Experimental Data

Direct comparative studies are essential for discerning the relative cytotoxic potential of brominated and iodinated phenol derivatives. The available literature consistently points towards a general trend: iodinated derivatives often exhibit greater cytotoxicity than their brominated counterparts .[6][7]

A study on halophenolic disinfection byproducts found that when substituted at the same positions, the most toxic compounds were iodophenols, followed by bromophenols and then chlorophenols.[6] This trend is also observed in other classes of halogenated compounds, where iodo-derivatives are often more cytotoxic than their bromo- and chloro- analogues.[8]

Table 1: Comparative Cytotoxicity of Halogenated Phenol Derivatives

Compound ClassBrominated DerivativeIodinated DerivativeGeneral ObservationReference
HalophenolsMore cytotoxic than chlorophenolsMost cytotoxic in the seriesCytotoxicity order: I > Br > Cl[6]
HaloacetamidesBromoacetamide is more cytotoxic than chloroacetamideIodoacetamide is 1.3 times more cytotoxic than bromoacetamideConsistent trend of increasing cytotoxicity with heavier halogens[8]

This table summarizes general trends observed in the literature. Specific IC50 values are highly dependent on the specific molecular structure, cell line, and assay conditions.

The increased cytotoxicity of iodinated phenols can be attributed to a combination of the factors mentioned above. The enhanced lipophilicity of iodinated compounds facilitates their entry into cells, and their propensity to form strong halogen bonds may lead to more effective target engagement.

Mechanisms of Cytotoxicity: Unraveling the Pathways

The cytotoxic effects of halogenated phenols are often multifaceted, involving several cellular pathways.

  • Oxidative Stress: Many phenolic compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components like lipids, proteins, and DNA.[6][9] This is a common mechanism of cytotoxicity for many xenobiotics.

  • Mitochondrial Dysfunction: As the powerhouse of the cell, mitochondria are a key target for cytotoxic agents. Halogenated phenols can disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[10]

  • Enzyme Inhibition: These compounds can inhibit the activity of crucial enzymes. For example, some brominated phenols have been shown to inhibit acetylcholinesterase, an enzyme critical for nerve function.[11]

  • Disruption of Calcium Homeostasis: Some brominated phenols have been shown to interfere with cellular calcium signaling, a vital process for numerous cellular functions.[12]

  • Endocrine Disruption: Many halogenated phenols are recognized as endocrine-disrupting chemicals, meaning they can interfere with the body's hormone systems.[1][13]

The MAPK signaling pathway has been identified as playing a vital role in regulating the biological response after exposure to halophenolic compounds.[6]

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells to form a purple formazan product.[15][16]

Detailed Step-by-Step Methodology for Adherent Cells:
  • Cell Seeding:

    • Trypsinize and count cells to prepare a single-cell suspension.

    • Seed cells into a 96-well flat-bottomed plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[14][17]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the brominated and iodinated phenol derivatives in serum-free cell culture medium.

    • Carefully aspirate the old medium from the wells.[16][18]

    • Add 100 µL of the various compound concentrations to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[15][18] Filter-sterilize this solution.

    • After the treatment period, carefully remove the medium containing the compounds.

    • Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[16][18]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17] Purple precipitate should be visible under a microscope.[17]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[15]

    • Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[16][18]

    • Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution.[15][18]

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[15][18]

    • Use a reference wavelength of around 630 nm to subtract background absorbance.[15]

Data Analysis:
  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizing Key Concepts and Workflows

Diagrams can simplify complex information and provide a clear overview of experimental processes and relationships.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Exposure cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis CellCulture 1. Culture & Harvest Adherent Cells Seed 2. Seed Cells in 96-Well Plate CellCulture->Seed Incubate1 3. Incubate 24h for Attachment Seed->Incubate1 Treat 5. Add Compounds to Wells Incubate1->Treat PrepareCompounds 4. Prepare Serial Dilutions of Phenol Derivatives PrepareCompounds->Treat Incubate2 6. Incubate for Desired Period (e.g., 24-72h) Treat->Incubate2 AddMTT 7. Add MTT Reagent (Incubate 2-4h) Incubate2->AddMTT Solubilize 8. Add Solvent (e.g., DMSO) AddMTT->Solubilize Read 9. Read Absorbance (570 nm) Solubilize->Read Calculate 10. Calculate % Viability Read->Calculate Plot 11. Plot Dose-Response Curve Calculate->Plot IC50 12. Determine IC50 Value Plot->IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Sources

Safety Operating Guide

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal & Spill Response for 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

As a Senior Application Scientist, I design laboratory safety and disposal protocols not just around regulatory compliance, but around the fundamental chemical reactivity of the molecule .

The compound 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol presents a unique trifecta of structural hazards: a brominated phenol ring, an iodinated aromatic system, and a highly reactive secondary amine. Improper disposal of this specific structural combination can lead to the generation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs), carcinogenic nitrosamines, and corrosive iodine gas.

This guide provides the definitive, self-validating operational protocol for the safe handling, segregation, and destruction of this compound.

Chemical Hazard Profiling & The Rationale for Segregation

To understand how to dispose of this chemical, we must first understand why standard disposal methods fail. Every step in this protocol is dictated by the molecule’s specific functional groups:

  • The Bromophenol Moiety (Dioxin Precursor): Brominated phenols are direct precursors to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[1]. If this compound is sent to a standard municipal incinerator operating at lower temperatures (400–800°C), it will undergo thermal condensation to form these persistent environmental pollutants. Therefore, it strictly requires High-Temperature Incineration (HTI) [2].

  • The Secondary Amine (Nitrosamine/Chloramine Risk): Secondary amines are highly susceptible to oxidation and nitrosation. If mixed with common laboratory oxidizers or cleaning agents like sodium hypochlorite (bleach), the amine will rapidly undergo heterogeneous surface reactions to form structurally complex, hazardous products including [3].

  • The Iodinated Aniline (Corrosive Gas Risk): During incineration, the iodine atoms are converted to hydrogen iodide (HI) or iodine gas ( I2​ ). If mixed with strong acidic oxidizers in a waste carboy, [4]. The destruction facility must utilize specialized caustic scrubbing systems to capture these emissions.

Quantitative Disposal & Incineration Parameters

To ensure absolute safety and regulatory compliance, all waste containing this compound must adhere to the quantitative thresholds outlined below.

Table 1: Waste Segregation and Incineration Parameters

ParameterSpecification / LimitScientific RationaleReference
Minimum Incineration Temp. > 1100 °C Prevents thermal condensation into highly toxic PBDDs/PBDFs.[2],[1]
Minimum Residence Time 2.0 seconds Ensures complete thermal destruction of the halogenated aromatic rings.[2]
Halogen Content Threshold > 1% by weight Triggers strict EPA/EU co-incineration regulations for halogenated organic compounds (HOCs).[2]
Spill Cleanup Bleach Conc. 0% (DO NOT USE) Prevents the immediate formation of toxic chloramines and volatile I2​ gas.[3],[4]

Step-by-Step Laboratory Disposal Protocol

Phase 1: Solid Waste Collection (Powders & Crystals)
  • Collection: Gather all unreacted solid compound, contaminated weighing paper, and disposable spatulas.

  • Containment: Place the materials directly into a high-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Cost-Efficiency Rule: Do not dissolve residual solid waste in non-halogenated solvents (e.g., acetone, ethanol) simply to wash it down the waste line. Mixing halogenated solids into non-halogenated liquid waste streams drastically increases the disposal cost per liter and violates RCRA segregation principles.

Phase 2: Liquid Waste Collection (Solutions)
  • Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, Dichloromethane, DMF), transfer the solution exclusively to a designated "Halogenated Organic Waste" carboy.

  • Incompatibility Check: Verify that the carboy contains NO strong oxidizers, nitric acid, or bleach. Mixing this secondary amine with oxidizers in a closed carboy risks an exothermic reaction and the off-gassing of toxic vapors[3].

  • Venting: Cap the carboy tightly using a pressure-relieving vented cap to prevent pressure buildup from slow solvent off-gassing.

Phase 3: Labeling & Manifesting
  • Labeling: Affix a hazardous waste label. Explicitly write: "Mixed Halogenated Organics (Contains Bromine, Iodine, Phenol, Secondary Amine)."

  • Storage: Store the container in a secondary containment tray within a well-ventilated Satellite Accumulation Area (SAA), away from direct UV light which can trigger radical dehalogenation.

Emergency Spill Response & Decontamination

In the event of an accidental spill of the solid powder on the benchtop or floor, execute the following protocol.

Immediate Action:

  • Evacuate personnel from the immediate vicinity.

  • Don appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and an N95/P100 particulate respirator to prevent inhalation of halogenated dust.

Containment & Neutralization (The "No-Bleach" Rule): 3. CRITICAL: Do NOT use bleach or hypochlorite-based disinfectants to clean the spill. Applying bleach to this compound will rapidly oxidize the secondary amine into toxic chloramines and oxidize the iodine into volatile, purple iodine gas ( I2​ )[3],[4]. 4. Cover the spill gently with a dry, inert absorbent such as vermiculite, sand, or diatomaceous earth to suppress dust generation.

Cleanup: 5. Carefully sweep the powder/absorbent mixture using a static-free brush and dustpan. 6. Transfer the swept material into a hazardous waste bag, seal it, and place it inside a rigid hazardous waste container. 7. Wash the affected surface with a mild, non-oxidizing laboratory detergent and water. Collect the wash water using absorbent pads and dispose of them as solid halogenated waste.

Disposal Workflow Visualization

The following decision tree maps the logical flow of waste segregation to ensure the compound reaches the correct high-temperature incineration facility without undergoing dangerous side reactions.

G Start 4-Bromo-2-{[(4-iodophenyl)amino]methyl} -6-methoxyphenol Waste Solid Solid Powder/Crystals Start->Solid Liquid In Solution (e.g., DMSO/DCM) Start->Liquid Spill Accidental Spill Start->Spill Solid_Cont Seal in Amber Glass Secondary Containment Solid->Solid_Cont Liquid_Cont Halogenated Waste Jug (NO Oxidizers/Acids) Liquid->Liquid_Cont Spill_Cont Absorb with Vermiculite Sweep into Solid Waste Spill->Spill_Cont Labeling Label: 'Mixed Halogenated Waste' (Contains Br, I, Phenol) Solid_Cont->Labeling Liquid_Cont->Labeling Spill_Cont->Labeling Incineration High-Temperature Incineration (>1100°C, 2s residence time) Labeling->Incineration

Workflow for the segregation and disposal of mixed halogenated laboratory waste.

Sources

Personal protective equipment for handling 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment (PPE) for Handling 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol

Introduction: A Proactive Stance on Laboratory Safety

4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol is a complex organic molecule incorporating multiple functional groups, each contributing to a unique hazard profile. As a substituted phenol, an aromatic amine, and a halogenated (brominated and iodinated) compound, its handling demands a comprehensive and meticulously planned safety strategy. Due to the absence of specific toxicological data for this exact molecule, this guide synthesizes established safety protocols for its constituent chemical classes to create a robust framework for personal protection. The core principle of this guide is to empower researchers with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety for every operation.

Synthesized Hazard Assessment: Understanding the Risk Profile

The requirement for specific PPE is dictated by the compound's anticipated chemical and toxicological properties. These are inferred from its structural motifs: the phenol core, the aromatic amine sidechain, and the halogen substituents.

  • Phenolic Component : Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1][2] A significant danger is their anesthetic effect, which can delay the sensation of pain upon skin contact, potentially leading to delayed recognition of a severe burn.[1] Phenols are also acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Aromatic Amine Component : Primary aromatic amines are a recognized hazardous class of chemicals.[4] The primary route of exposure is often through dermal contact, making appropriate glove selection and use paramount.[4][5]

  • Halogenated Components (Bromo- and Iodo-) : The presence of bromine and iodine atoms increases the molecule's molecular weight and may enhance its toxicity. Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[6]

Based on safety data for structurally similar compounds, we can anticipate the following hazards:

Hazard StatementGHS CodeCommonality in Analogous CompoundsSource(s)
Harmful if swallowedH302High (Observed in 4-Bromophenol)[7]
Causes skin irritationH315Very High (Observed in 4-Bromophenol, 4-Bromo-2-methoxyphenol)[7][8][9]
Causes serious eye irritationH319Very High (Observed in 4-Bromophenol, 4-Bromo-2-methoxyphenol)[7][8][9]
May cause respiratory irritationH335High (Observed in 4-Bromophenol, 4-Bromo-2-methoxyphenol)[7][8][9]

Core Personal Protective Equipment (PPE) Requirements

All handling of 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol, regardless of scale, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] The following PPE is mandatory.

PPE ComponentSpecificationRationale
Primary Eye Protection ANSI Z87.1-compliant safety glasses with side shields (minimum).Protects against minor splashes and particulates.
Secondary Eye/Face Protection Chemical splash goggles and/or a full-face shield.[1][10]Required when there is a significant risk of splashing (e.g., transferring solutions, working under pressure/vacuum, cleaning spills). Protects against corrosive eye damage.[10]
Body Protection Fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities.[3]Protects skin from incidental contact and splashes. Phenol can penetrate standard clothing and leather shoes.[10]
Hand Protection Double Gloving: - Inner Glove: Standard nitrile exam glove.- Outer Glove: Thicker, chemical-resistant gloves such as butyl rubber or neoprene.[3]Nitrile provides dexterity and splash protection, but phenols can degrade it. The outer, heavier glove provides robust protection against the corrosive and absorptive hazards of phenols.[3]
Foot Protection Closed-toe, solid-top shoes, preferably made of a non-porous material.[3]Protects feet from spills. As phenol can penetrate leather, chemical-resistant overshoes should be considered if large quantities are being handled.[10]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required for large spills or if engineering controls (fume hood) fail. Consult your institution's EHS.Protects against inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity.[7]

Procedural Guidance: Safe Handling Workflows

Adherence to standardized procedures for donning, doffing, and handling is critical to prevent exposure and cross-contamination.

PPE Donning and Doffing Protocol

The sequence of putting on and removing PPE is designed to minimize the transfer of contaminants from the "dirty" exterior of the equipment to the user's skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Apron Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Eye/Face Protection (Goggles/Face Shield) Don2->Don3 Don4 4. Outer Resistant Gloves (e.g., Neoprene) Don3->Don4 Doff1 1. Outer Resistant Gloves (Contaminated) Doff2 2. Lab Coat / Apron (Turn inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Emergency Response Protocol

Immediate and correct action following an exposure is critical to minimizing injury.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_spill Major Spill Start Exposure Event Occurs Skin1 Immediately remove contaminated clothing/gloves Start->Skin1 Skin Eye1 Yell for assistance Start->Eye1 Eyes Spill1 Alert others and evacuate the area Start->Spill1 Spill Skin2 Flush affected area with copious amounts of water for 15+ min Skin1->Skin2 Skin3 Apply Polyethylene Glycol (PEG) solution if available Skin2->Skin3 Skin4 Seek IMMEDIATE medical attention Skin3->Skin4 Eye2 Proceed to emergency eyewash station Eye1->Eye2 Eye3 Flush eyes for at least 15 minutes, holding eyelids open Eye2->Eye3 Eye4 Seek IMMEDIATE medical attention Eye3->Eye4 Spill2 Call emergency number (e.g., 911) and EHS Spill1->Spill2 Spill3 Remain at a safe distance to provide information Spill2->Spill3

Caption: Emergency Response Flowchart for Exposures and Spills.

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling of halogenated organic compounds. Failure to do so poses a risk to support staff and the environment.

Decontamination
  • Work Surfaces : All surfaces that may have come into contact with the compound must be decontaminated. Use soap and water or an appropriate laboratory detergent.[1]

  • Equipment : Glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. This rinse solvent must be collected as hazardous waste. Following the solvent rinse, equipment can be washed with soap and water.

Waste Disposal Plan

All waste streams containing 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol or its byproducts must be treated as hazardous.

Waste_Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste Source Waste Generation (Solid & Liquid) SolidWaste Contaminated PPE (gloves, wipes, weigh paper) Source->SolidWaste LiquidWaste Reaction mixtures, contaminated solvents, column fractions Source->LiquidWaste SolidContainer Seal in a labeled, hazardous waste bag/container SolidWaste->SolidContainer Disposal Arrange for pickup by licensed waste disposal service SolidContainer->Disposal LiquidContainer Collect in a sealed, labeled, halogenated organic waste container LiquidWaste->LiquidContainer LiquidContainer->Disposal

Caption: Hazardous Waste Disposal Pathway.

Key Disposal Principles:

  • Do Not Mix : Do not mix halogenated waste with non-halogenated waste streams.

  • Label Clearly : All waste containers must be clearly labeled with the full chemical name and associated hazards.[7]

  • Consult EHS : Always follow your institution's specific guidelines for hazardous waste disposal. Non-radioactive iodine compounds may not always require special disposal, but as part of a complex, toxic organic molecule, this compound should be treated as hazardous waste.[6]

By integrating this expert-driven PPE and handling strategy, researchers can confidently and safely work with 4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol, ensuring personal safety and environmental responsibility.

References

  • Brown, V. K., Box, V. L., & Simpson, B. J. (n.d.). Decontamination procedures for skin exposed to phenolic substances. PubMed. Retrieved from [Link]

  • Halder, S. (n.d.). What are the Health and Safety Guidelines for Using Amines? SQA
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Petala, M., et al. (n.d.). Phenolics decontamination of olive mill wastewater using onion solid by-products homogenate.
  • An innovative method to remove phenols from olive mill wastewater using heterogeneous modified polyacrylonitrile (PAN) catalyst. (2024). IWA Publishing. Retrieved from [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed. Retrieved from [Link]

  • 4-Bromo-2-methoxyphenol. PubChem. Retrieved from [Link]

  • Cleaning Phenolic Compounds Present in Water Using Salting-Out Effect with DCA-Based Ionic Liquids. (2023). MDPI. Retrieved from [Link]

  • Emergency Response & PPE. (2020). Ammonia Refrigeration PSM. Retrieved from [Link]

  • Anhydrous Ammonia PPE. (2020). YouTube. Retrieved from [Link]

  • Extraction of phenolic compounds: A review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Safety Data Sheet for 2-Bromo-6-methoxyphenol. (2025). Acros Organics.
  • 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET. Loba Chemie. Retrieved from [Link]

  • Phenol Standard Operating Procedure. Texas Woman's University.
  • PHENOL. (n.d.). CDC Stacks. Retrieved from [Link]

  • Safety Data Sheet for 4-Methoxyphenol. (2009). Thermo Fisher Scientific. Retrieved from [Link]

  • SAFE USE OF PHENOL. University of California, Riverside EH&S. Retrieved from [Link]

  • Process for brominating phenols. (n.d.). Google Patents.
  • Selective Capture of Bromine over Iodine by a Nanometer-Sized Covalent Organic Framework Containing Imines and Hydrazones. (2024). ACS Applied Nano Materials. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. Retrieved from [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023). MDPI. Retrieved from [Link]

  • Brominated and iodinated disinfection by-products: Recent advances in formation, characterization, and toxicity. (2026). ResearchGate. Retrieved from [Link]

  • Process for the removal of iodine from organic compounds. (n.d.). Google Patents.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.